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5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine Documentation Hub

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  • Product: 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
  • CAS: 1233143-59-3

Core Science & Biosynthesis

Foundational

Crystallographic data and X-ray diffraction of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine Authored by: A Senior Application Scientist Foreword: The Pyrrolo[2,1-f][1][2][3]triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine

Authored by: A Senior Application Scientist

Foreword: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine nucleus represents a heterocyclic system of significant interest in medicinal chemistry and drug development. Its unique bridged-nitrogen structure imparts a rigid, three-dimensional conformation that is amenable to diverse substitutions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. The prominence of this scaffold is underscored by its presence in antiviral agents like Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses.[4][5] Furthermore, derivatives of this core have been investigated as kinase inhibitors for applications in oncology and the treatment of pain, highlighting its versatility as a pharmacophore.[6][7]

This guide focuses on a specific, yet-to-be-crystallographically-characterized derivative, 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine . The introduction of halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding interactions. Understanding the precise three-dimensional arrangement of these substituents through single-crystal X-ray diffraction is paramount for structure-based drug design and for comprehending the structure-activity relationships (SAR) that govern its biological function.

While a definitive crystal structure for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is not yet publicly available in databases such as the Cambridge Structural Database (CSD)[8][9], this document serves as a comprehensive technical guide for researchers and drug development professionals. It outlines the established synthetic strategies applicable to this class of compounds and provides a detailed, field-proven workflow for obtaining and interpreting its crystallographic and X-ray diffraction data.

Part 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be approached through several established routes, often starting from substituted pyrrole precursors.[4][5] The choice of synthetic strategy is dictated by the desired substitution pattern on the final molecule.

General Synthetic Strategies

A common and effective method involves the cyclization of an N-aminopyrrole derivative. This key intermediate can be generated by the amination of a suitable pyrrole. Subsequent reaction with a one-carbon synthon, such as formamidine acetate, leads to the formation of the triazine ring fused to the pyrrole.

Another powerful approach is the 1,3-dipolar cycloaddition reaction, which has been successfully employed for the synthesis of various substituted pyrrolo[2,1-f][1][2][3]triazines.[1]

For the specific synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine, a multi-step synthesis starting from a pre-functionalized pyrrole would be a logical approach. The strategic introduction of the bromo and chloro substituents at the appropriate stages is critical to the success of the synthesis.

Hypothetical Synthetic Workflow for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine

The following diagram illustrates a plausible synthetic pathway, designed to provide a clear and logical progression from starting materials to the final product.

G cluster_synthesis Synthetic Workflow start Substituted Pyrrole Precursor step1 Bromination at C5 start->step1 step2 N-Amination step1->step2 step3 Cyclization with a C1 Synthon step2->step3 step4 Chlorination at C2 step3->step4 product 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine step4->product

Caption: A logical workflow for the synthesis of the target compound.

Part 2: Single-Crystal X-ray Diffraction Analysis

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack in the crystal lattice.

Experimental Protocol: From Powder to Structure

The following protocol outlines the necessary steps to obtain high-quality crystallographic data.

Step 1: Crystallization

  • Objective: To grow single crystals of sufficient size and quality for diffraction analysis.

  • Methodology:

    • Dissolve the purified 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.

    • Employ various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling crystallization. A systematic screening of different solvents and conditions is often necessary.

    • Carefully select a well-formed, single crystal under a microscope for mounting.

Step 2: Data Collection

  • Objective: To measure the intensities of the diffracted X-ray beams.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform a preliminary unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Software: Standard crystallographic software packages such as SHELXS, SHELXL, or Olex2 are used.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The heavy bromine atom in the structure should facilitate a straightforward solution.

    • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

While the specific data for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is not available, we can anticipate the type of information that would be obtained. For comparison, the crystallographic data for a related compound, 5-Bromo-2-chloropyrimidin-4-amine, is presented in the table below.[2] It is important to note that this is a different molecule and the data is for illustrative purposes only.

ParameterExpected Data for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazineExample Data: 5-Bromo-2-chloropyrimidin-4-amine[2]
Chemical FormulaC7H3BrClN3C4H3BrClN3
Formula Weight246.48208.45
Crystal SystemTo be determinedMonoclinic
Space GroupTo be determinedP21/c
a (Å)To be determined6.0297 (1)
b (Å)To be determined8.1542 (2)
c (Å)To be determined13.4163 (3)
α (°)To be determined90
β (°)To be determined90.491 (2)
γ (°)To be determined90
Volume (ų)To be determined659.62 (2)
ZTo be determined4
Calculated Density (g/cm³)To be determined2.099
R-factorTo be determined0.024

Part 3: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary and indispensable technique for the characterization of bulk crystalline materials. It is particularly important in the pharmaceutical industry for polymorph screening, quality control, and stability studies.

Experimental Protocol for PXRD

Step 1: Sample Preparation

  • Objective: To obtain a randomly oriented sample of the crystalline powder.

  • Methodology:

    • Gently grind the bulk crystalline sample of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine to a fine powder.

    • Pack the powder into a sample holder, ensuring a flat and level surface.

Step 2: Data Collection

  • Objective: To obtain a diffraction pattern characteristic of the crystalline phase.

  • Instrumentation: A powder X-ray diffractometer, typically operating in a Bragg-Brentano geometry.

  • Procedure:

    • Mount the sample holder in the diffractometer.

    • Scan a range of 2θ angles with a monochromatic X-ray source.

    • The detector records the intensity of the diffracted X-rays at each 2θ angle.

Step 3: Data Analysis

  • Objective: To analyze the positions and intensities of the diffraction peaks.

  • Analysis:

    • The resulting PXRD pattern is a fingerprint of the crystalline phase.

    • The positions of the peaks (in 2θ) are determined by the unit cell parameters (Bragg's Law), while the intensities are related to the arrangement of atoms within the unit cell.

    • The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the phase purity of the bulk sample.

PXRD Experimental Workflow

The following diagram outlines the workflow for powder X-ray diffraction analysis.

G cluster_pxrd Powder X-ray Diffraction Workflow start Bulk Crystalline Sample step1 Sample Grinding and Preparation start->step1 step2 PXRD Data Collection step1->step2 step3 Data Analysis (Peak Positions and Intensities) step2->step3 product Phase Identification and Purity Assessment step3->product

Caption: Workflow for powder X-ray diffraction analysis.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and detailed crystallographic characterization of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. While the specific experimental data for this compound remains to be determined, the protocols and methodologies outlined herein are based on established and robust scientific principles. The elucidation of the single-crystal structure of this molecule will be a critical step in understanding its chemical properties and will provide invaluable insights for its potential development as a therapeutic agent. The combination of single-crystal and powder X-ray diffraction will ensure a thorough characterization of both the molecular and bulk properties of this promising compound.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • (PDF) 5-Bromo-2-chloropyrimidin-4-amine - ResearchGate. (2013). ResearchGate. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. (2017). Arkivoc. [Link]

  • Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PubMed. (2020). PubMed. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative - MDPI. (2022). MDPI. [Link]

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine, 5-bromo-2-chloro - NextSDS. (n.d.). NextSDS. [https://www.nextsds.com/cas/1363383-25-8/Pyrrolo[2,1-f][1][2][3]triazine,%205-bromo-2-chloro-]([Link]1][2][3]triazine,%205-bromo-2-chloro-)

  • 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine - J&K Scientific. (n.d.). J&K Scientific. [Link]

  • 5-Bromo-2-chloropyrimidine - SpectraBase. (n.d.). SpectraBase. [Link]

  • Search - Access Structures - CCDC. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (2004). PubMed. [Link]

Sources

Exploratory

Toxicological Profiling and Safety Protocols for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Executive Summary As a high-value pharmaceutical intermediate, 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1233143-59-3) is fundamental in the synthesis of kinase inhibitors and nucleoside analogs (such as precur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a high-value pharmaceutical intermediate, 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1233143-59-3) is fundamental in the synthesis of kinase inhibitors and nucleoside analogs (such as precursors to antiviral therapies)[1]. However, the very features that make this scaffold synthetically useful—its electrophilicity and structural mimicry of purines—also impart significant toxicological risks[2]. This whitepaper provides researchers and drug development professionals with an authoritative, mechanistic understanding of the compound's toxicity, alongside field-proven, self-validating protocols for its safe handling and quenching.

Physicochemical Identity and Hazard Profiling

Before handling this intermediate, it is critical to establish its baseline physicochemical and hazard profile. The data below synthesizes regulatory safety classifications for halogenated pyrrolotriazines.

Table 1: Physicochemical Properties & Identifiers

ParameterValue
Chemical Name 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
CAS Registry Number 1233143-59-3
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Physical State Solid

Table 2: GHS Hazard Classifications & Safety Thresholds

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral/Dermal/Inhal.) Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled[3].
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[3].
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[3].
Specific Target Organ Toxicity (STOT SE) Category 3WarningH336: May cause drowsiness or dizziness[3].

Mechanistic Toxicology: The Pyrrolotriazine Scaffold

Understanding why a compound is toxic is the first step in designing effective safety systems. The toxicity of 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is driven by two distinct molecular mechanisms:

  • Electrophilic Reactivity (SNAr Susceptibility): The nitrogen-rich triazine ring pulls electron density away from the C-2 and C-4 positions. The presence of a labile chlorine atom at C-2 makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological tissues, cellular nucleophiles—such as the thiol groups of glutathione or cysteine residues in proteins—readily attack the C-2 position. This covalent protein adduction is the direct causal mechanism for its Skin Irritation (Category 2) and Eye Irritation (Category 2A) classifications [3].

  • Purine Isosterism: The pyrrolo[2,1-f][1,2,4]triazine core is a well-documented bioisostere of adenine and guanine. This structural mimicry allows it to readily intercalate into kinase hinge regions (e.g., IGF-1R, VEGFR-2) [4]. Unintended in vivo exposure can lead to off-target kinase inhibition or incorporation by cellular polymerases, leading to dose-dependent DNA damage [2]. This underpins its Acute Toxicity (Category 4) profile.

ToxicityMechanisms A 5-Bromo-2-chloropyrrolo [2,1-f][1,2,4]triazine B Electrophilic Reactivity (C-2/C-4 Positions) A->B C Purine Isosterism (Structural Mimicry) A->C D Nucleophilic Attack by Cellular Thiols/Amines B->D E Off-Target Kinase Binding (e.g., IGF-1R, VEGFR-2) C->E F DNA/RNA Polymerase Interaction C->F G Skin/Eye Irritation (Protein Adduction) D->G H Cellular Toxicity & Apoptosis E->H F->H

Figure 1: Dual-pathway toxicological mechanism of halogenated pyrrolotriazines.

Self-Validating Experimental Protocol: Handling & Quenching

Because of its electrophilicity and potential to release HCl gas upon hydrolysis, handling 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine requires a self-validating workflow. Every step in this protocol includes an analytical validation check to ensure the system is safe before proceeding to the next phase.

Phase 1: Environmental Isolation
  • Action: Setup operations in a negative-pressure glovebox or a high-velocity fume hood purged with Argon.

  • Causality: Atmospheric moisture rapidly hydrolyzes the C-2 chlorine, generating corrosive hydrochloric acid gas and degrading the intermediate into unpredictable byproducts.

  • Validation Check: Verify oxygen levels are < 5 ppm using an inline O₂ sensor. Confirm solvent moisture is < 10 ppm via Karl Fischer titration of the solvent blank prior to introducing the intermediate.

Phase 2: Reagent Dissolution and Transfer
  • Action: Dissolve the solid intermediate in an anhydrous aprotic solvent (e.g., DMF or THF) using closed-system cannula transfer.

  • Causality: Weighing and transferring dry powders risks aerosolization. Inhalation of the fine powder poses a severe Acute Tox 4 hazard[3]. Dissolution eliminates the dust hazard.

  • Validation Check: Visual confirmation of complete dissolution; ensure no particulate suspension remains in the primary flask before transfer.

Phase 3: Reaction Execution
  • Action: Proceed with the intended cross-coupling or amination reaction at strictly controlled temperatures (typically < 30°C).

  • Causality: Halogenated pyrrolotriazines can undergo dangerous exothermic decomposition if heated excessively in the presence of strong bases or nucleophiles [5].

  • Validation Check: Perform real-time HPLC monitoring. Do not proceed to quenching until the 1233143-59-3 peak area is < 1%.

Phase 4: Active Quenching and Disposal
  • Action: Add a 5% aqueous solution of ethanolamine or 1M NaOH to the reaction vessel at 0°C.

  • Causality: Ethanolamine acts as a sacrificial nucleophile, rapidly reacting with any unconsumed 2-chloro electrophiles via SNAr, neutralizing the compound's toxicity before it enters the waste stream.

  • Validation Check: Test the aqueous phase with universal pH paper to ensure a stable pH of 8–9. Perform an AgNO₃ test on an aliquot of the aqueous layer; the formation of a white AgCl precipitate confirms the successful displacement and capture of the reactive chloride ions.

SafetyWorkflow S1 1. Containment Setup (Fume Hood/Glovebox) V1 Validate: Airflow >100 fpm or O2 < 5 ppm S1->V1 S2 2. Inert Transfer (Argon Blanket) V1->S2 V2 Validate: Moisture < 10 ppm (Karl Fischer) S2->V2 S3 3. Chemical Processing (Synthesis/Coupling) V2->S3 V3 Validate: Intermediate Consumption (HPLC >99%) S3->V3 S4 4. Electrophile Quenching (Amine/Alkaline Wash) V3->S4 V4 Validate: pH 8-9 & Negative Halide Test S4->V4

Figure 2: Self-validating safety workflow for handling reactive pyrrolotriazines.

Process Safety & Impurity Propagation

When scaling up the synthesis of pyrrolotriazine derivatives, impurity control becomes a critical safety parameter. Des-bromo or des-chloro impurities can propagate through the synthetic sequence, leading to unpredictable toxicity profiles in the final Active Pharmaceutical Ingredient (API) [6].

The 5-bromo substituent is particularly susceptible to premature protodehalogenation under palladium-catalyzed cross-coupling conditions. Continuous monitoring using LC-MS is required to track the fate of the halogenated substituents. Failure to control these impurities not only compromises the efficacy of the final drug product but can introduce novel off-target kinase toxicities during clinical evaluation.

References

  • NextSDS Database. "Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-2-chloro- Chemical Substance Information". NextSDS. URL: [Link]

  • Wittman, M. D., et al. "Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1,2,4]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development." Journal of Medicinal Chemistry (2009). URL:[Link]

  • Li, Q., et al. "Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides." National Institutes of Health (2018). URL:[Link]

  • Vieira, T., et al. "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters (2020). URL:[Link]

  • Pesti, J. A., et al. "Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control." Organic Process Research & Development (2014). URL:[Link]

Sources

Foundational

Discovery and Early-Stage Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Intermediates: A Technical Whitepaper

Introduction: The Pharmacological Privilege of the Pyrrolotriazine Scaffold The pyrrolo[2,1-f][1,2,4]triazine core is a privileged heterocyclic pharmacophore in modern drug discovery. Functioning as a structurally stable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Privilege of the Pyrrolotriazine Scaffold

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged heterocyclic pharmacophore in modern drug discovery. Functioning as a structurally stable bioisostere for purines, quinazolines, and pyrazolopyrimidines, it closely mimics endogenous nucleobases while resisting typical metabolic degradation pathways (such as oxidation by xanthine oxidase). This unique profile has made it a cornerstone in the design of 1 (most notably remdesivir) and targeted oncology therapeutics, including pan-HER, VEGFR-2, and p38 kinase inhibitors[1].

Developing scalable, safe, and high-yielding synthetic routes to these intermediates is a primary focus for process chemists. This whitepaper details the core retrosynthetic strategies, the mechanistic causality behind reagent selection, and self-validating protocols for synthesizing these critical intermediates.

Retrosynthetic Analysis & Core Strategies

The fundamental challenge in synthesizing the pyrrolo[2,1-f][1,2,4]triazine bicycle lies in the construction of the N–N bond. This step is thermodynamically demanding due to the electron-rich nature of the pyrrole nitrogen. Two primary retrosynthetic disconnections dominate early-stage discovery:

  • Strategy A (Late-Stage Annulation): This approach involves the electrophilic N-amination of a pre-functionalized pyrrole (e.g., 2-cyanopyrrole), followed by condensation with an amidine or formamidine equivalent to close the triazine ring[2].

  • Strategy B (De Novo Pyrrole Synthesis): This strategy avoids direct amination of a pre-formed pyrrole by utilizing acyclic precursors (like 2,5-dimethoxytetrahydrofuran) to build a 1-aminopyrrole directly via a Clauson-Kaas-type reaction, which is subsequently formylated and cyclized[3].

Retrosynthesis Target Pyrrolo[2,1-f][1,2,4]triazine Core StratA Strategy A: Late-Stage Annulation Target->StratA Disconnection 1 StratB Strategy B: De Novo Pyrrole Synthesis Target->StratB Disconnection 2 Aminopyrrole 1-Aminopyrrole Intermediate StratA->Aminopyrrole Annulation StratB->Aminopyrrole Condensation SubPyrrole 2-Substituted Pyrrole Aminopyrrole->SubPyrrole N-Amination Acyclic Acyclic Precursors (e.g., 2,5-dimethoxytetrahydrofuran) Aminopyrrole->Acyclic Clauson-Kaas Reaction

Retrosynthetic disconnections for the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Overcoming the N-Amination Bottleneck

The most critical bottleneck in Strategy A is the electrophilic N-amination of the pyrrole nitrogen. Historically, reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or hydroxylamine-O-sulfonic acid (HOSA) were utilized. However, DnpONH₂ presents severe explosion hazards and generates highly toxic waste, while HOSA often results in poor substrate conversion (often <10%) for electron-deficient pyrroles[4].

To solve this, process chemists have transitioned to highly efficient, atom-economical electrophiles.5 generated in situ yields up to 89% conversion on multigram scales with environmentally benign byproducts[5]. For highly deactivated pyrroles (e.g., those found in p38 kinase inhibitor syntheses), O-(4-nitrobenzoyl)hydroxylamine provides a safe, robust, and scalable alternative[4].

Quantitative Comparison of N-Amination Reagents
Aminating ReagentTypical YieldSafety & Scalability ProfilePrimary Waste Byproducts
DnpONH₂ 85–90%High explosion risk; unsuitable for scale[5]Highly toxic 2,4-dinitrophenol
HOSA 5–43%Safe, but poor conversion for deactivated pyrroles[4]Benign sulfates
NH₂Cl (in situ) 80–97%Excellent scalability; requires precise stoichiometry[5]Benign chlorides and water
O-(4-nitrobenzoyl)hydroxylamine 75–85%Safe, robust alternative for highly deactivated substrates[4]4-nitrobenzoic acid

Annulation to the Triazine Core: The Remdesivir Paradigm

The urgency of the COVID-19 pandemic accelerated the optimization of pyrrolotriazine syntheses, specifically for the nucleobase of remdesivir. Two modern paradigms emerged:

  • The Snead Protocol: Employs direct cyanation of pyrrole, followed by N-amination using a NaOH/NH₄Cl/NaClO system, and final cyclization with formamidine acetate. This 2 from 4 to 2 and doubled the yield to 59%[2].

  • The Sarpong/Garg Protocol: Synthesizes a pyrrole formamide intermediate from 1-aminopyrrole. Condensation with cyanamide yields a cyanoamidine, which undergoes3 to deliver the 1,2,4-triazine ring[3].

Workflow Start1 Pyrrole Cyanation 1. Cyanation 2. N-Amination Start1->Cyanation Int1 1-Amino-2-cyanopyrrole Cyanation->Int1 Cycl1 Formamidine Cyclization Int1->Cycl1 Target Pyrrolo[2,1-f][1,2,4]triazin-4-amine Cycl1->Target Start2 2,5-Dimethoxytetrahydrofuran Formylation 1. Amination 2. Formylation Start2->Formylation Int2 Pyrrole Formamide Formylation->Int2 Cycl2 Cyanamide + Lewis Acid Int2->Cycl2 Cycl2->Target

Comparative synthetic workflows for the remdesivir nucleobase core.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring that intermediate stability and reactivity are physically confirmed at each stage.

Protocol 1: Electrophilic N-Amination using in situ Monochloramine (NH₂Cl)

Designed to safely aminate electron-rich heterocycles without explosive intermediates.

  • Preparation of Ethereal NH₂Cl: Mix NH₄Cl, NH₄OH, and NaClO (bleach) at low temperatures (-10 °C), then extract immediately into an ether layer[5].

    • Causality: Extraction into ether prevents unwanted aqueous side reactions (like hydrazine formation) and allows precise molar dosing of the volatile, reactive NH₂Cl.

  • Pyrrole Deprotonation: Treat the starting pyrrole derivative with 1.2 equivalents of NaH or KOtBu in anhydrous THF[5].

    • Causality: Converts the neutral pyrrole into a highly nucleophilic pyrrolide anion. This overcomes the activation energy barrier required for N–N bond formation.

  • Amination: Add the ethereal NH₂Cl dropwise to the pyrrolide solution at 0 °C.

    • Causality: Dropwise addition controls the exothermic reaction and prevents the dimerization or degradation of the aminating agent.

  • Workup & Validation: Quench with water and extract with ethyl acetate. The byproducts (chlorides) are water-soluble, allowing for a clean organic extraction of the 1-aminopyrrole[5]. Validation is achieved via ¹H NMR, noting the disappearance of the pyrrole N-H proton and the appearance of a broad singlet integrating to 2H (~5.5 ppm).

Protocol 2: Lewis Acid-Mediated Cyanoamidine Cyclization

Designed to construct the triazine ring via a highly atom-economical cascade.

  • Formylation: Treat 1-aminopyrrole with acetic anhydride in formic acid at room temperature to yield the pyrrole formamide[3].

    • Causality: This mixed anhydride generates a highly reactive formylating species without requiring harsh heating, preserving the sensitive N-N bond.

  • Cyanoamidine Formation: Condense the resulting formamide with cyanamide under mild basic conditions.

    • Causality: This installs the necessary nitrogen atoms for the triazine ring while maintaining a reactive nitrile handle for the final cyclization[3].

  • Lewis Acid Cyclization: Heat the cyanoamidine intermediate with a Lewis acid (2.5 equiv) in 1,2-dichloroethane at 90 °C for 16 hours[3].

    • Causality: The Lewis acid coordinates to the nitrile nitrogen, drastically increasing its electrophilicity. This triggers an intramolecular nucleophilic attack by the adjacent nitrogen, closing the 1,2,4-triazine core[3]. Validation is confirmed by LC-MS showing the exact mass of the fully aromatized bicycle.

References

  • [1] Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. 1

  • [4] Development of a Practical Synthesis of a p38 Kinase Inhibitor via a Safe and Robust Amination. ACS Publications. 4

  • [2] Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. ResearchGate. 2

  • [3] Cyanoamidine Cyclization Approach to Remdesivir's Nucleobase. NIH/PMC. 3

  • [5] N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl). ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Using 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine as a kinase inhibitor building block

Leveraging 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine as a Versatile Building Block for Kinase Inhibitor Synthesis Introduction: The Strategic Value of the Pyrrolotriazine Scaffold The inhibition of protein kinases...

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Author: BenchChem Technical Support Team. Date: March 2026

Leveraging 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Pyrrolotriazine Scaffold

The inhibition of protein kinases has become a cornerstone of modern targeted therapy, particularly in oncology. As of early 2021, 65 small molecule kinase inhibitors had received FDA approval, a testament to the success of this therapeutic strategy.[1][2] A significant number of these drugs are built upon fused heterocyclic scaffolds that mimic the adenine ring of ATP, enabling them to effectively compete for the kinase hinge region binding site.[3]

The pyrrolo[2,1-f][1][4][5]triazine core is one such "privileged scaffold"[6][7][8]. Its structural features are integral to several approved drugs and clinical candidates, including inhibitors of VEGFR-2, FGFR-1, and PI3Kδ.[1][9][10][11][12] This widespread utility has driven the development of versatile synthetic strategies to access diverse libraries of these compounds for structure-activity relationship (SAR) studies.[2][13]

This guide focuses on a particularly valuable starting material: 5-Bromo-2-chloropyrrolo[2,1-f][1][4][5]triazine . The strategic placement of two different halogen atoms on the core scaffold provides orthogonal chemical handles for sequential, site-selective functionalization. This allows for the systematic and controlled introduction of molecular complexity, a crucial capability in modern drug discovery.[14]

The differential reactivity of the C-Br and C-Cl bonds is the lynchpin of this strategy. Generally, carbon-bromine bonds are more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) than carbon-chlorine bonds. Conversely, the C2-chloro position, activated by the adjacent ring nitrogens, is highly susceptible to nucleophilic aromatic substitution (SNAr). By exploiting this reactivity dichotomy, researchers can execute a logical and high-yielding synthetic sequence to generate libraries of novel kinase inhibitors.[15][16][17][18][19]

This document provides a detailed technical guide with field-proven protocols for the two key synthetic transformations, characterization, and subsequent biochemical evaluation of the resulting compounds.

Section 1: Physicochemical Properties and Handling

Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValue
Molecular Formula C₆H₂BrClN₄
Molecular Weight 249.46 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane (DCM), Dioxane, Dimethylformamide (DMF); Sparingly soluble in alcohols.
Storage Store in a cool, dry place away from light and moisture. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage.

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for complete safety information.

Section 2: Synthetic Strategy & Core Protocols

The overarching strategy involves a two-step, site-selective functionalization of the pyrrolotriazine core. The first step leverages the higher reactivity of the C5-Bromo bond in a Suzuki-Miyaura cross-coupling reaction. The second step utilizes the C2-Chloro position for a nucleophilic aromatic substitution with a primary or secondary amine.

G Start 5-Bromo-2-chloro -pyrrolotriazine Intermediate 5-Aryl-2-chloro -pyrrolotriazine Start->Intermediate Protocol 2.1: Suzuki-Miyaura Coupling (Site-Selective at C5-Br) Final 5-Aryl-2-amino -pyrrolotriazine (Final Kinase Inhibitor) Intermediate->Final Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr at C2-Cl)

Caption: Sequential functionalization workflow.
Protocol 2.1: Site-Selective Suzuki-Miyaura Coupling at C5

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming C-C bonds.[4][5] In this protocol, we selectively couple an aryl or heteroaryl boronic acid at the C5-bromo position. The choice of a suitable palladium catalyst and base is critical for achieving high yield and selectivity.[20][21][22]

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its general reliability and effectiveness with heteroaromatic halides. The dppf ligand provides a good balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Base: An aqueous solution of K₂CO₃ or Cs₂CO₃ is used. The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[23][24]

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is used to dissolve both the organic-soluble starting material and the water-soluble inorganic base, creating the necessary biphasic conditions for the reaction to proceed efficiently.[25]

Materials:

  • 5-Bromo-2-chloropyrrolo[2,1-f][1][4][5]triazine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane (or Toluene), degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-chloropyrrolo[2,1-f][1][4][5]triazine, the boronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-Dioxane.

  • In a separate flask, dissolve the base in degassed water.

  • Add the aqueous base solution to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously for 5-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-Aryl-2-chloropyrrolo[2,1-f][1][4][5]triazine intermediate.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) at C2

With the C5 position functionalized, the C2-chloro group becomes the target for introducing the second point of diversity, typically an amine. The electron-deficient nature of the pyrrolotriazine ring system facilitates nucleophilic attack at the C2 position.[26][27]

Causality Behind Choices:

  • Solvent: A polar aprotic solvent like DMF or a polar protic solvent like isopropanol is used to facilitate the reaction.

  • Base (Optional but Recommended): A non-nucleophilic base like Diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often required to overcome the activation energy of the reaction.

Materials:

  • 5-Aryl-2-chloropyrrolo[2,1-f][1][4][5]triazine (1.0 equiv)

  • Primary or Secondary Amine (1.5 - 2.0 equiv)

  • DIPEA (2.0 equiv) (Optional)

  • Isopropanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube or round-bottom flask, dissolve the 5-Aryl-2-chloropyrrolo[2,1-f][1][4][5]triazine in the chosen solvent.

  • Add the desired amine nucleophile and DIPEA (if used).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 5-Aryl-2-amino-pyrrolotriazine derivative.[28][29]

Section 3: Characterization of Derivatives

Confirmation of the successful synthesis of the target compounds is achieved through standard analytical techniques.

  • ¹H and ¹³C NMR: Provides structural information and confirms the incorporation of the new aryl and amino groups. Expect to see new aromatic signals corresponding to the introduced substituents and shifts in the signals of the pyrrolotriazine core protons.

  • LC-MS: Confirms the molecular weight of the product and provides an initial assessment of purity.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition.

  • HPLC: Used to determine the final purity of the compound, which should typically be >95% for use in biological assays.

Section 4: Application in Kinase Inhibition Assays

Once synthesized and purified, the new compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for determining inhibitor potency (IC₅₀ values).[30][31] The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[32][33][34]

G cluster_kinase Kinase Reaction cluster_detection ADP-Glo™ Detection Kinase Kinase + Substrate + ATP ADP ADP + Phosphorylated Substrate Kinase->ADP Inhibitor Test Compound (Pyrrolotriazine Derivative) Inhibitor->Kinase Inhibition Reagent1 Step 1: Add ADP-Glo™ Reagent (Terminate Kinase Rxn, Deplete ATP) ADP->Reagent1 ADP Measured Reagent2 Step 2: Add Kinase Detection Reagent (Convert ADP to ATP) Reagent1->Reagent2 Luciferase Luciferase/Luciferin Reaction (ATP -> Light) Reagent2->Luciferase Signal Luminescent Signal Luciferase->Signal

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.
Protocol 4.1: General Protocol for IC₅₀ Determination using ADP-Glo™

This protocol is a generalized procedure and should be optimized for the specific kinase of interest. It is designed for a 96-well plate format.[32]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target Kinase and its specific substrate

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Brij-35)

  • ATP solution (at 2x the final desired concentration, often near the Kₘ)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a 2x Kinase/Substrate solution in assay buffer.

    • Add 12.5 µL of the 2x Kinase/Substrate solution to each well.

  • Initiate Reaction:

    • Prepare a 2x ATP solution in assay buffer.

    • Add 12.5 µL of the 2x ATP solution to each well to start the reaction (total volume 25 µL).

    • Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • First Detection Step (ATP Depletion):

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.[32]

  • Second Detection Step (Signal Generation):

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes. This converts the ADP produced to ATP and generates a luminescent signal.[32]

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Section 5: Conclusion

5-Bromo-2-chloropyrrolo[2,1-f][1][4][5]triazine is a powerful and strategically designed building block for kinase inhibitor discovery. The differential reactivity of its two halogen substituents enables a logical and efficient synthetic approach to generate diverse chemical libraries. By combining site-selective Suzuki-Miyaura coupling at C5 with subsequent nucleophilic aromatic substitution at C2, researchers can rapidly explore the chemical space around this privileged scaffold. The protocols outlined in this guide provide a robust framework for synthesizing, characterizing, and evaluating novel pyrrolotriazine-based compounds, accelerating the path toward new targeted therapies.

References

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  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Amatore, C., et al. (2013). Mechanism of palladium-catalyzed Suzuki-Miyaura reactions: multiple and antagonistic roles of anionic "bases" and their countercations. Journal of the American Chemical Society. Available at: [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. Available at: [Link]

  • Kim, K., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][4][5]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ChEMBL. (2016). ADP-Glo Kinase Assay. PubChem. Available at: [Link]

  • Bhagwat, S. S., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][4][5]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]

  • Pang, H., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available at: [Link]

  • Reddy, K. R., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Scope of the Suzuki–Miyaura cross-coupling protocol. ResearchGate. Available at: [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Reddy, K. R., et al. (2008). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Available at: [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][4][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • Yasgar, A., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening. Available at: [Link]

  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. Available at: [Link]

  • Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Tra-Hancock, C., et al. (2004). Discovery of the pyrrolo[2,1-f][1][4][5]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghaffari, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Sharma, P., et al. (2024). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1][4][5]triazine. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nishizawa, Y., et al. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]

  • Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines. ResearchGate. Available at: [Link]

  • Rusinov, V. L., et al. (2023). Bioactive Pyrrolo[2,1-f][1][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

Sources

Application

The Strategic Application of 5-Bromo-2-chloropyrrolo[2,1-f]triazine in the Synthesis of Novel Antiviral Agents

The Strategic Application of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine in the Synthesis of Novel Antiviral Agents Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Antiviral Dr...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine in the Synthesis of Novel Antiviral Agents

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Antiviral Drug Discovery

The pyrrolo[2,1-f][1][2]triazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleobases allows it to function as a bioisostere, interacting with key enzymes involved in viral replication.[3] This scaffold is the cornerstone of several clinically important molecules, including the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of COVID-19.[4] The strategic derivatization of the pyrrolotriazine ring system is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these drug candidates. This application note focuses on a key intermediate, 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine, and its pivotal role in the synthesis of complex antiviral drugs.

Core Concept: The Utility of Dihalogenated Intermediates in Medicinal Chemistry

The presence of two distinct halogen atoms on the pyrrolotriazine core, as in 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine, offers medicinal chemists a versatile platform for sequential and site-selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under various reaction conditions (e.g., nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling) allows for the controlled introduction of various substituents. This strategic approach is fundamental in building molecular complexity and exploring the structure-activity relationships (SAR) of novel antiviral compounds.[5]

Proposed Synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine: A Detailed Protocol

While a direct literature preparation of 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine is not extensively documented, a robust synthetic route can be proposed based on established methodologies for the synthesis of related halogenated pyrrolotriazines.[1][3] The following protocol outlines a plausible and scalable approach.

Synthetic Workflow Overview

Synthesis_Workflow Start Pyrrole Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate1 Pyrrole-2-carboxaldehyde Step1->Intermediate1 Step2 N-Amination Intermediate1->Step2 Intermediate2 1-Aminopyrrole-2-carboxaldehyde Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Step3->Intermediate3 Step4 Chlorination Intermediate3->Step4 Intermediate4 4-Chloropyrrolo[2,1-f][1,2,4]triazine Step4->Intermediate4 Step5 Bromination Intermediate4->Step5 Intermediate5 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Step5->Intermediate5 Step6 Chlorination Intermediate5->Step6 Product 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine Step6->Product

Caption: Proposed synthetic workflow for 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Pyrrole-2-carboxaldehyde

  • Reagents and Materials:

    • Pyrrole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a stirred solution of anhydrous DMF in DCM, cooled to 0 °C in an ice bath, slowly add POCl₃ dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Cool the reaction mixture back to 0 °C and add a solution of pyrrole in DCM dropwise.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude pyrrole-2-carboxaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Aminopyrrole-2-carboxaldehyde

  • Reagents and Materials:

    • Pyrrole-2-carboxaldehyde

    • Hydroxylamine-O-sulfonic acid

    • Potassium hydroxide

    • Water

    • Diethyl ether

  • Procedure:

    • Dissolve pyrrole-2-carboxaldehyde in a solution of potassium hydroxide in water.

    • To this solution, add hydroxylamine-O-sulfonic acid portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Extract the reaction mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-aminopyrrole-2-carboxaldehyde.

Step 3: Synthesis of Pyrrolo[2,1-f][1][2]triazin-4(3H)-one

  • Reagents and Materials:

    • 1-Aminopyrrole-2-carboxaldehyde

    • Urea

    • Anhydrous pyridine

  • Procedure:

    • In a round-bottom flask, dissolve 1-aminopyrrole-2-carboxaldehyde and urea in anhydrous pyridine.

    • Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

    • Triturate the residue with water, collect the solid by filtration, and dry under vacuum to yield pyrrolo[2,1-f][1][2]triazin-4(3H)-one.

Step 4: Synthesis of 4-Chloropyrrolo[2,1-f][1][2]triazine

  • Reagents and Materials:

    • Pyrrolo[2,1-f][1][2]triazin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • To a flask containing pyrrolo[2,1-f][1][2]triazin-4(3H)-one, add POCl₃ and a catalytic amount of DIPEA.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloropyrrolo[2,1-f][1][2]triazine.

Step 5 & 6: Synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine

A two-step halogenation process is proposed for the synthesis of the target molecule, leveraging the directing effects of the existing heteroatoms and substituent.

  • Reagents and Materials:

    • 4-Chloropyrrolo[2,1-f][1][2]triazine

    • N-Bromosuccinimide (NBS)

    • N-Chlorosuccinimide (NCS)

    • Anhydrous acetonitrile

  • Procedure:

    • Bromination: Dissolve 4-chloropyrrolo[2,1-f][1][2]triazine in anhydrous acetonitrile. Add NBS (1.05 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS.

    • Chlorination: Upon completion of the bromination, cool the reaction mixture to 0 °C and add NCS (1.1 equivalents). Stir at room temperature overnight.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine.

Application in Antiviral Drug Synthesis: The Case of Remdesivir

5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine is a key precursor for the synthesis of the nucleobase core of Remdesivir. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Strategic Functionalization Pathway

Functionalization_Pathway Start 5-Bromo-2-chloro -pyrrolotriazine Step1 Nucleophilic Aromatic Substitution (SNAr) at C2 Start->Step1 NH3 or amine source Intermediate1 5-Bromo-2-amino -pyrrolotriazine Step1->Intermediate1 Step2 Suzuki or Stille Coupling at C5 Intermediate1->Step2 Boronic acid/ester or Stannane Product Fully Functionalized Pyrrolotriazine Core Step2->Product

Caption: Strategic functionalization of 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine.

Protocol: Synthesis of a 2-Amino-5-Aryl-pyrrolotriazine Derivative

This protocol illustrates the selective functionalization of the dihalogenated intermediate.

  • Reagents and Materials:

    • 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine

    • Ammonia (in a suitable solvent like 1,4-dioxane)

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., Toluene/Water mixture)

  • Procedure:

    • Amination at C2: In a sealed tube, dissolve 5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine in a solution of ammonia in dioxane. Heat the reaction at 100-120 °C for 12-24 hours. Monitor by LC-MS. After completion, cool the reaction, remove the solvent, and purify the crude product to obtain the 2-amino-5-bromo intermediate. The chlorine at the C2 position is generally more susceptible to nucleophilic substitution than the bromine at C5.

    • Suzuki Coupling at C5: To a solution of the 2-amino-5-bromo intermediate in a toluene/water mixture, add the arylboronic acid, palladium catalyst, and base. Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-8 hours. Monitor by LC-MS. After completion, cool the reaction, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify by column chromatography to yield the desired 2-amino-5-aryl-pyrrolotriazine.

Data Summary and Characterization

The following table summarizes the expected characteristics of the key compounds in the synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
Pyrrole-2-carboxaldehydeC₅H₅NO95.10~9.5 (s, 1H, CHO), ~7.1-6.2 (m, 3H, pyrrole)
1-Aminopyrrole-2-carboxaldehydeC₅H₆N₂O110.12~9.4 (s, 1H, CHO), ~6.8-6.0 (m, 3H, pyrrole), ~5.5 (s, 2H, NH₂)
Pyrrolo[2,1-f][1][2]triazin-4(3H)-oneC₆H₅N₃O135.12~11.0 (s, 1H, NH), ~8.0-6.5 (m, 4H, aromatic)
4-Chloropyrrolo[2,1-f][1][2]triazineC₆H₄ClN₃153.57~8.5-7.0 (m, 4H, aromatic)
5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazineC₆H₃BrClN₃232.46~8.6 (s, 1H), ~7.5 (s, 1H), ~7.2 (s, 1H)

Conclusion and Future Perspectives

5-Bromo-2-chloropyrrolo[2,1-f][1][2]triazine represents a highly valuable and strategically designed intermediate for the synthesis of novel antiviral agents. Its dihalogenated nature provides a versatile handle for the introduction of diverse chemical functionalities in a controlled and predictable manner. The protocols and strategies outlined in this application note are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this important building block. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new and potent antiviral therapeutics.

References

  • Maru, J. J., & Patel, K. D. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-12. [Link]

  • Reddy, B. V. S., et al. (2022). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1][2]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development, 26(3), 635-643. [Link]

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1][2]triazin-4-amino Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661. [Link]

  • Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. [Link]

  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research, 30(3), 269-271. [Link]

  • Mezze, G., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19415-19430. [Link]

  • Snead, D. R., et al. (2020). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2]triazine of Remdesivir. ChemRxiv. [Link]

  • dos Santos, J. A., et al. (2021). Klein’s Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde. Journal of the Brazilian Chemical Society, 32(7), 1391-1395. [Link]

  • Li, G., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516-27522. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7688. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • Hidayat, T., et al. (2022). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Borneo Journal of Pharmacy, 5(3), 205-213. [Link]

  • Sarpong, R., & Garg, N. K. (2020). Cyanoamidine Cyclization Approach to Remdesivir's Nucleobase. Organic Letters, 22(21), 8632-8635. [Link]

  • Thieu, T. V., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines. Organic Letters, 13(16), 4204-4207. [Link]

  • Patel, M., et al. (2023). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1][2]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development, 27(3), 546-554. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Technical Support Center: Synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine Welcome to the technical support center for the synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. This resource is design...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of significant therapeutics like Remdesivir and various kinase inhibitors.[1][4][5] Achieving high yields of halogenated derivatives such as 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is critical for downstream applications and structure-activity relationship (SAR) studies.[6]

This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges, enhance yield, and ensure the integrity of your synthesis.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the multi-step synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. The general synthetic pathway involves the formation of a pyrrole precursor, annulation of the triazine ring, followed by sequential chlorination and bromination.

Workflow for Synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine

Synthetic_Workflow Start Pyrrole Precursor Step1 Triazine Ring Annulation (e.g., N-Amination & Cyclization) Start->Step1 Intermediate1 Pyrrolo[2,1-f][1,2,4]triazin-2-ol (or similar core) Step1->Intermediate1 Step2 Chlorination at C2 (e.g., POCl3) Intermediate1->Step2 Intermediate2 2-Chloropyrrolo[2,1-f][1,2,4]triazine Step2->Intermediate2 Step3 Regioselective Bromination at C5 (e.g., NBS) Intermediate2->Step3 FinalProduct 5-Bromo-2-chloropyrrolo [2,1-f][1,2,4]triazine Step3->FinalProduct

Caption: General synthetic workflow.

Frequently Asked Questions

Q1: My triazine ring cyclization is yielding a complex mixture or failing completely. What are the critical parameters to control?

A1: This is a common bottleneck. The formation of the pyrrolotriazine core, typically from an N-aminated pyrrole derivative, is highly sensitive to reaction conditions.

  • Causality: The N-amination step is often the precursor to cyclization. Inefficient N-amination using agents like chloramine (NH₂Cl) or O-(diphenylphosphinyl)hydroxylamine results in unreacted starting material that can complicate the subsequent cyclization and purification.[1] The cyclization itself, often with formamidine acetate, requires thermal energy, but excessive heat can cause decomposition.[1][7]

  • Troubleshooting & Optimization:

    • Confirm N-Amination: Before proceeding to cyclization, confirm the formation of the 1-aminopyrrole intermediate via TLC or LCMS. If amination is poor, consider alternative reagents. O-(mesitylenesulfonyl)hydroxylamine has been used effectively.[1]

    • Cyclization Reagent Stoichiometry: The amount of the cyclizing agent (e.g., formamidine acetate or triethyl orthoformate) is critical. An excess is often required, but a large surplus can lead to impurities. An optimized approach reduced formamidine acetate from 12 to 4 equivalents, which improved yield and purity.[7]

    • Temperature Control: The cyclization is often conducted at elevated temperatures (e.g., 165 °C in formamide).[1] However, a lower temperature for a longer duration may prevent decomposition. Screen temperatures from 120°C to 170°C to find the optimal balance between reaction rate and product stability.

Q2: I'm struggling with the chlorination of the pyrrolotriazine core at the C2 position. The yield is low and I see significant starting material.

A2: Chlorination of the pyrrolotriazin-2-ol (or related tautomer) is a standard transformation, but its efficiency depends heavily on the reagent and conditions.

  • Causality: The typical reagent, phosphorus oxychloride (POCl₃), can require high temperatures to drive the reaction to completion.[1] Incomplete reaction is common if the temperature is too low or the reaction time is too short. Additives can significantly enhance the reactivity of POCl₃.

  • Troubleshooting & Optimization:

    • Reagent & Additives: While POCl₃ alone can work, its efficacy is often improved with additives. A screen of additives revealed that Et₃N·HCl is a highly suitable choice, improving the conversion of the dione intermediate to the dichloro compound.[6] Other bases like diethylaniline or DBU can also be tested.

    • Solvent Choice: The reaction can be run neat in POCl₃ or with a high-boiling solvent like toluene.[6] Toluene can improve slurry properties and heat transfer for larger-scale reactions.

    • Temperature and Time: These reactions are typically refluxed. If you observe incomplete conversion, consider extending the reaction time (monitor by TLC/LCMS) before increasing the temperature, as higher temperatures may lead to degradation.

Q3: The bromination at the C5 position is not selective. I'm getting di-brominated products and other isomers. How can I improve regioselectivity?

A3: Achieving regioselective bromination at C5 without over-bromination is a significant challenge. The electron-rich pyrrole ring is susceptible to multiple halogenations.

  • Causality: N-bromosuccinimide (NBS) is a common and effective reagent for this transformation.[2] However, using more than one equivalent of NBS drastically increases the formation of di-bromo impurities, which can be very difficult to separate from the desired mono-bromo product via standard column chromatography.[6]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: This is the most critical factor. Use NBS in a slight excess, but carefully controlled (e.g., 1.05-1.1 equivalents).[2] Add the NBS portion-wise at a reduced temperature (e.g., 0-5 °C) before allowing the reaction to warm to room temperature. This can help control the reaction rate and minimize over-bromination.

    • Solvent System: Acetonitrile is a commonly used solvent for this reaction.[2] The workup procedure, which often involves quenching into ice water, is crucial for precipitating the product and separating it from excess reagents and soluble byproducts.[2]

    • Alternative Reagents: If NBS consistently gives poor selectivity, consider a bulkier or less reactive brominating source like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been used for brominating pyrrole systems.[1][8]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Overall Yield CheckStep1 Problem in Triazine Annulation? Start->CheckStep1 Analyze intermediates CheckStep2 Problem in C2-Chlorination? CheckStep1->CheckStep2 No Sol1 Verify N-amination intermediate. Optimize cyclization temp & reagent stoichiometry. CheckStep1->Sol1 Yes CheckStep3 Problem in C5-Bromination? CheckStep2->CheckStep3 No Sol2 Use POCl3 with an additive (e.g., Et3N·HCl). Ensure sufficient reaction time/temp. CheckStep2->Sol2 Yes CheckStep4 Product Degradation / Purification Loss? CheckStep3->CheckStep4 No Sol3 Control NBS stoichiometry (1.05-1.1 eq). Use portion-wise addition at low temp. CheckStep3->Sol3 Yes Sol4 Use mild workup conditions. Optimize chromatography/recrystallization solvent. CheckStep4->Sol4 Yes

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocols

The following protocols are representative procedures synthesized from literature reports. They should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine (Intermediate)

This protocol assumes the successful synthesis of the pyrrolo[2,1-f][1][2][3]triazin-2,4-dione core.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add 6-Bromo-5-chloropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 equiv).

  • Reagent Addition: Add toluene (5 V) followed by the slow addition of phosphorus oxychloride (POCl₃, 3.0 equiv).

  • Additive: Add triethylamine hydrochloride (Et₃N·HCl, 1.5 equiv) to the mixture.[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 V).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Regioselective C5-Bromination
  • Setup: Dissolve 2-Chloropyrrolo[2,1-f][1][2][3]triazine (1.0 equiv) in acetonitrile (10 V) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours or until TLC/LCMS analysis indicates completion.[2]

  • Workup: Quench the reaction by pouring the mixture into ice water (30 V).[2]

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 5 V) and dry under vacuum at 40 °C to afford the desired 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine.[2] Recrystallization or trituration with an appropriate solvent system (e.g., methanol) may be used for further purification if needed.[6]

Data Summary Table

The choice of reaction conditions can significantly impact product distribution and yield, especially during halogenation steps.

StepReagent (Equiv.)SolventTemperatureTypical YieldKey Challenge & Solution
C2-Chlorination POCl₃ (3.0), Et₃N·HCl (1.5)TolueneReflux~60-70%Challenge: Incomplete reaction. Solution: Use of Et₃N·HCl additive enhances reactivity, avoiding the need for harsher conditions.[6]
C5-Bromination NBS (1.0)MeCN20 °C~35-40%Challenge: Formation of ~43% di-bromo byproduct.[6] Solution: Requires reverse-phase HPLC for purification.[6]
C5-Bromination (Optimized) NBS (1.1)MeCN0 °C to RT~89%Challenge: Over-bromination. Solution: Strict stoichiometric control and low-temperature addition of NBS minimizes byproduct formation.[2]

References

  • Kaur, J., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 295–315. [Link]

  • Sieber, J. D., et al. (2017). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 21(5), 754-762. [Link]

  • Patil, S. A., Otter, B. A., & Klein, R. S. (1994). Synthesis of pyrrolo[2,1‐f][1][2][3]triazine congeners of nucleic acid purines via the N‐amination of 2‐substituted pyrroles. Journal of Heterocyclic Chemistry, 31(4), 781–786. [Link]

  • Fox, R. J., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 16(11), 1835-1842. [Link]

  • Pomeisl, K., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. [Link]

  • Kumar, S., et al. (2024). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development. [Link]

  • Pesti, J. A., et al. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 17(12), 1545-1553. [Link]

  • Snead, D. R., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7548-7551. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate Publication. [Link]

  • Pereira, V. R. D., et al. (2023). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry. [Link]

  • Shcherbakov, S. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]

  • NextSDS. Pyrrolo[2,1-f][1][2][3]triazine, 5-bromo-2-chloro-. Substance Database. [Link]

Sources

Optimization

Overcoming solubility issues of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine in organic solvents

Welcome to the Application Scientist Technical Support Center . This portal is engineered specifically for researchers, process chemists, and drug development professionals facing solubility and handling bottlenecks with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This portal is engineered specifically for researchers, process chemists, and drug development professionals facing solubility and handling bottlenecks with 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine .

As a Senior Application Scientist, I frequently see chemists treat solubility as a mere physical hurdle to be brute-forced with excess heat or solvent volume. However, with highly rigid, halogenated heterocycles, solubility is a thermodynamic puzzle. Brute force often leads to solvent degradation, poor reaction kinetics, or compromised yields. This guide will deconstruct the causality behind these solubility issues and provide self-validating, field-proven protocols to overcome them.

The Mechanistic Root of the Problem

Before troubleshooting, we must understand why 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is notoriously difficult to dissolve.

  • Planarity and π−π Stacking: The bicyclic pyrrolo[2,1-f][1,2,4]triazine core is highly planar and aromatic. This structural flatland promotes extensive, tightly packed π−π stacking interactions between adjacent molecules[1].

  • Halogen Bonding: The presence of the C5-bromo and C2-chloro substituents introduces strong intermolecular halogen bonding (e.g., C−X⋅⋅⋅N interactions). This rigidifies the crystal lattice, drastically increasing the lattice energy.

  • The Thermodynamic Barrier: Because the crystal lattice energy is so high, standard non-polar solvents (hexanes, toluene) and weakly polar aprotic solvents (diethyl ether, cold ethyl acetate) lack the dipole moment required to disrupt these intermolecular forces. Dissolution requires solvents with high hydrogen-bond acceptor capabilities and strong dipole moments[2].

Solvent Selection Matrix

To overcome the thermodynamic barrier without compromising your reaction chemistry, use the following quantitative matrix to select the appropriate solvent system.

SolventDipole Moment (D)Boiling Point (°C)Solubilizing PowerBase CompatibilityBest Use Case
DMSO 3.96189Very HighPoorNMR analysis, High-temp SN​Ar (no strong base)
DMF 3.82153HighPoorMetal-catalyzed cross-coupling (mild base)
2-MeTHF 1.3880ModerateExcellentDeprotonation (NaH, n-BuLi), Grignard reactions
DCM 1.6040Moderate-HighGoodElectrophilic halogenation, mild conditions
THF 1.7566Low-ModerateGoodGeneral synthesis (often requires a co-solvent)

Decision Logic for Solvent Selection

SolventDecision A Evaluate Reaction Conditions B Strong Base Required? (e.g., NaH, n-BuLi) A->B C High Temp Required? (>100°C) B->C No D Use 2-MeTHF (Resists deprotonation) B->D Yes E Use NMP or DMAc (High boiling, polar) C->E Yes F Use DMF, DMSO, or DCM C->F No

Caption: Decision matrix for selecting organic solvents based on reaction conditions.

Troubleshooting FAQs

Q1: I need to use Sodium Hydride (NaH) for an N-alkylation. The triazine dissolves beautifully in DMF, but my reaction turns black and the yield is terrible. Why? A1: Critical Safety & Chemistry Warning. While DMF and DMSO are excellent thermodynamically for dissolving highly crystalline pyrrolotriazines, they are strictly incompatible with strong bases like NaH. This combination leads to rapid solvent degradation, generating dimethylamine (which acts as a competing nucleophile) and poses a severe thermal runaway hazard[3]. Solution: Switch your solvent to 2-Methyltetrahydrofuran (2-MeTHF) . It strongly resists deprotonation, provides a safe, scalable environment for strong-base chemistry, and offers superior solubilization for halogenated aromatics compared to standard THF[3].

Q2: I am trying to run an SN​Ar reaction, but 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine won't dissolve in THF at room temperature. What should I do? A2: THF lacks the necessary dipole moment to break the halogen-bonded lattice of this specific compound. Solution: If your reaction permits, add 5-10% v/v DMF or DMSO as a co-solvent to disrupt the lattice. If you must avoid highly polar aprotic solvents, switch entirely to 2-MeTHF and apply gentle heating (40°C) prior to adding your nucleophile.

Q3: During aqueous workup, my product crashes out in the separatory funnel when extracting with Ethyl Acetate. How can I prevent this? A3: The compound's lipophilicity is deceptive. Its high lattice energy means it prefers to precipitate rather than stay in a moderately polar organic phase once the highly polar reaction solvent (like DMF) is washed away into the aqueous layer. Solution: Use a 4:1 mixture of EtOAc:THF or pure 2-MeTHF for the extraction. Keep the organic layer warm (30-40°C) during phase separation to maintain kinetic solubility.

Experimental Protocols

Protocol: Optimized Dissolution & Reaction Setup

To ensure a self-validating system, do not add all reagents at once. Follow this kinetic and thermodynamic disruption protocol to ensure complete solvation before initiating the reaction.

Step 1: Mechanical Disruption

  • Action: Finely grind the 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine solid using an agate mortar and pestle.

  • Causality: Increasing the surface area lowers the kinetic barrier to dissolution, allowing the solvent molecules to access and solvate the halogenated periphery more efficiently.

Step 2: Solvent Addition & Thermal Agitation

  • Action: Suspend the powder in your chosen primary solvent (e.g., 2-MeTHF or DMF, based on the decision matrix).

  • Action: Place the flask in an ultrasonic bath at 40°C for 10–15 minutes.

  • Causality: Acoustic cavitation provides localized energy to break π−π stacking, while the mild thermal energy overcomes the thermodynamic lattice barrier.

Step 3: Co-Solvent Integration (If Required)

  • Action: If the solution remains turbid, add a highly polar co-solvent (e.g., 5% v/v DMAc) dropwise until the solution clarifies. Verify that the co-solvent is compatible with your downstream reagents.

Step 4: Reagent Introduction

  • Action: Cool the homogeneous solution to the required reaction temperature (e.g., 0°C or -78°C) slowly to prevent crash-out, then introduce your base or nucleophile under an inert argon atmosphere.

DissolutionProtocol S1 1. Grind Solid Increase surface area to lower kinetic barrier S2 2. Add Solvent Use 2-MeTHF or DMF based on base compatibility S1->S2 S3 3. Sonication 15 mins at 40°C to disrupt crystal lattice S2->S3 S4 4. Co-solvent Add 5-10% THF/DCM if turbidity persists S3->S4

Caption: Step-by-step workflow for the kinetic and thermodynamic dissolution of the compound.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir . National Center for Biotechnology Information (PMC). 1

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights . ACS Publications. 3

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances . ACS Omega. 4

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model . Physical Chemistry Research. 2

Sources

Troubleshooting

Purification techniques for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine impurities

Technical Support Center: Purification of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine Welcome to the technical support center for the purification of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. This guide is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support center for the purification of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important heterocyclic compound and its related impurities. The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in various pharmacologically active molecules, making its purity crucial for successful downstream applications.[3][4]

This resource is structured to address specific challenges encountered during purification, offering practical, field-proven insights and detailed protocols.

Purification Strategy Overview

The selection of an appropriate purification technique is contingent on the impurity profile of the crude 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. A general workflow for purification strategy selection is outlined below.

Purification Strategy A Crude Product Analysis (TLC, LC-MS, NMR) B Major Impurities Identified? A->B C Recrystallization B->C Crystalline solid with solubility differences D Column Chromatography (Normal or Reversed-Phase) B->D Multiple impurities or non-crystalline material E Preparative HPLC B->E:n Difficult to separate isomers or trace impurities F Purity Check (>98%?) C->F D->F E:s->F G Final Product F->G Yes H Re-purify or Combine Fractions F->H No H->D

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification and Characterization

Q1: What are the most common impurities encountered during the synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine?

A1: Based on typical synthetic routes, common impurities can include:

  • Starting Materials: Unreacted precursors used in the synthesis.[3]

  • Over-brominated Species: Formation of dibromo- or other polybrominated pyrrolotriazines can occur, especially if excess brominating agent is used.[1]

  • Debrominated Impurity: Loss of the bromine atom to yield 2-chloropyrrolo[2,1-f][1][2][3]triazine.

  • Hydrolysis Products: Reaction of the chloro-substituent with water to form a hydroxyl group.

  • Solvent Adducts: Impurities formed from reactions with the solvent, especially at elevated temperatures.

Q2: How can I effectively identify these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in the crude mixture and to monitor the progress of purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the impurities, which is invaluable for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information about the impurities, allowing for their definitive characterization.

Purification by Recrystallization

Q3: My crude product is a solid. Is recrystallization a suitable purification method?

A3: Recrystallization can be a highly effective and scalable purification technique if the desired compound has significantly different solubility in a particular solvent compared to its impurities.[5] An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but completely at an elevated temperature.[5]

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: This often happens when the boiling point of the solvent is too high, or the solution is supersaturated. Try using a lower-boiling point solvent or a solvent pair. Adding the second solvent (the "anti-solvent") dropwise to the hot, dissolved sample can induce crystallization.[5]

  • Problem: Poor recovery of the purified product.

    • Cause & Solution: Too much solvent may have been used, or the cooling process was too rapid. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[5]

Table 1: Solvent Screening for Recrystallization

Solvent SystemSuitability for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazineRationale
Ethanol/WaterPotentially suitableGood for moderately polar compounds. Water acts as an anti-solvent.
Ethyl Acetate/HeptanePotentially suitableA common solvent/anti-solvent pair for a wide range of polarities.[5]
AcetonitrileMay be effectiveOften a good choice for nitrogen-containing heterocycles.
Dichloromethane/HexanePotentially suitableGood for less polar compounds.
Purification by Column Chromatography

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when:

  • The crude product is an oil or a non-crystalline solid.

  • There are multiple impurities with similar polarities to the desired product.

  • Recrystallization fails to provide the desired level of purity.

It is important to note that for some closely related impurities, such as mono- and di-bromo compounds, separation by standard column chromatography can be challenging.[1]

Troubleshooting Column Chromatography:

  • Problem: Poor separation of the desired compound from an impurity.

    • Cause & Solution: The chosen solvent system (mobile phase) may not be optimal. Perform a systematic TLC analysis with various solvent systems to find one that provides good separation (a significant difference in Rf values). A general starting point for many heterocyclic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

  • Problem: The compound is streaking on the column.

    • Cause & Solution: This could be due to overloading the column or the compound having poor solubility in the mobile phase. Reduce the amount of crude material loaded onto the column. Alternatively, a small amount of a more polar solvent can be added to the mobile phase to improve solubility, but this may decrease separation.

Advanced Purification with Preparative HPLC

Q5: I am struggling to separate a persistent impurity. What are my options?

A5: For challenging separations, such as isomeric impurities or those with very similar polarities to the product, preparative High-Performance Liquid Chromatography (Prep HPLC) is the most powerful tool.[2] It offers significantly higher resolution than standard column chromatography.[6] Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being very common for this class of compounds.[2]

Considerations for Preparative HPLC:

  • Method Development: An analytical HPLC method should be developed first to optimize the separation conditions (column, mobile phase, gradient, etc.). This analytical method can then be scaled up for preparative purification.[2][6]

  • Stationary Phase Selection: A variety of stationary phases are available. For halogenated aromatic compounds, phenyl-hexyl or pentafluorophenyl (PFP) columns can sometimes offer unique selectivity compared to standard C18 columns due to different pi-pi interactions.[7]

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Scalable, cost-effective, can yield very pure material.Only suitable for crystalline solids, requires significant solubility differences between product and impurities.Removing small amounts of impurities from a mostly pure, crystalline solid.
Column Chromatography Versatile, applicable to a wide range of compounds (solids and oils).Can be time-consuming, uses large volumes of solvent, may not resolve closely related impurities.Initial purification of crude reaction mixtures with multiple components.
Preparative HPLC High resolution, can separate very similar compounds.[8]Expensive, lower sample capacity, requires specialized equipment.Final purification step to achieve high purity, separation of challenging impurities.[2]

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine using silica gel column chromatography.

Materials:

  • Crude 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (or Heptane) and Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates (silica gel coated with fluorescent indicator)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.2-0.3 for the desired product and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined from TLC).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as LC-MS and NMR.

References

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine: Process Optimization Guided by Thermal Safety Insights. ACS Publications.

  • Supelco Preparative HPLC products for Pharmaceutical Development and Production. Sigma-Aldrich.
  • Preparative High-Performance Liquid Chrom
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC.

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. PMC.

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • General tips for prepar
  • 5-bromo-2-(chloromethyl)pyrrolo[2,1-f][1][2][3]triazine. Advanced ChemBlocks.

  • Pyrrolobenzodiazepine Impurities. BOC Sciences.
  • Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579. JOCPR.
  • Alternative solvents can make preparative liquid chrom
  • Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control.
  • ones: Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals.

  • HPLC separation of related halogenated aromatic, any one??
  • Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc.

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. Benchchem.
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ChemRxiv.

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA.
  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.

Sources

Optimization

Technical Support Center: Minimizing Degradation of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

As a Senior Application Scientist, I frequently consult with laboratories experiencing sudden drops in yield during the synthesis of nucleoside analogs like1[1] and its active nucleoside precursor2[2]. More often than no...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories experiencing sudden drops in yield during the synthesis of nucleoside analogs like1[1] and its active nucleoside precursor2[2]. More often than not, the root cause is not the glycosylation reaction itself, but the silent degradation of the starting intermediate: 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1146610-15-2) .

Because of its highly electron-deficient triazine ring and photolabile halogens, this compound requires rigorous environmental controls. This guide is designed to troubleshoot common degradation issues, explain the underlying mechanistic causality, and provide a self-validating protocol for long-term storage.

Part 1: Diagnostic Troubleshooting Guide

Q: My LC-MS analysis of the starting material shows a major impurity with a mass shift of approximately -18 Da relative to the parent compound. What happened? A: This is the classic signature of hydrolysis at the 2-chloro position . The mass difference between a chlorine atom (~35.5 Da) and a hydroxyl group (~17.0 Da) results in a net loss of ~18 Da. The C2 position on the triazine ring is highly electrophilic. If your storage vial is repeatedly opened in ambient air, atmospheric moisture acts as a nucleophile, displacing the chlorine atom to form a 2-hydroxy (or 2-oxo tautomer) derivative.

Q: I am seeing a mass shift of -78 Da, and the powder has turned a faint yellow. What is the cause? A: A mass reduction of ~78 Da corresponds to the loss of a bromine atom and its replacement by a proton. This indicates photolytic debromination . The C-Br bond at the 5-position is susceptible to homolytic cleavage when exposed to UV or ambient laboratory light. The yellowing is a visual indicator of the resulting radical byproducts and subsequent polymerization or oxidation of the pyrrole ring.

Q: Can I rescue a batch that has degraded to 90% purity? A: It is highly discouraged. The 2-hydroxy and debrominated byproducts will actively compete in downstream coupling reactions (such as lithiation or glycosylation), drastically reducing the yield of the desired nucleoside analog and complicating chromatographic purification. It is more cost-effective to discard the compromised batch and implement stricter storage controls.

Part 2: Mechanistic FAQs (The "Why")

Q: Why is the 2-chloro position so sensitive to moisture compared to other chlorinated heterocycles? A: The pyrrolo[2,1-f][1,2,4]triazine core features an asymmetrical distribution of electron density. The three nitrogen atoms in the triazine moiety strongly pull electron density away from the C2 carbon via inductive and resonance effects. This makes the C2 carbon an exceptional target for Nucleophilic Aromatic Substitution ( SN​Ar ) by even weak nucleophiles like ambient water vapor.

Q: Why isn't standard refrigeration (4°C) sufficient for long-term storage? A: While 3[3] is acceptable for active use, it does not halt slow-acting thermal oxidation of the electron-rich pyrrole ring. According to Arrhenius kinetics, dropping the temperature to -20°C exponentially decreases the rate constant of these spontaneous oxidative reactions, preserving purity over multi-month timelines.

Part 3: The Closed-Loop Storage & Handling Protocol

To ensure absolute trustworthiness in your synthesis, your storage protocol must be a self-validating system . This means the workflow inherently prevents degradation, and includes a built-in feedback loop to verify its own success before irreversible chemical steps are taken.

Step 1: Aliquoting in an Inert Atmosphere
  • Action: Inside a glove box purged with Argon or Nitrogen, divide the bulk powder into single-use amber glass vials.

  • Causality: Repeatedly opening a bulk container introduces fresh atmospheric moisture and oxygen. Single-use aliquots ensure the main stock remains uncompromised. The inert gas displaces oxygen, preventing oxidative degradation of the pyrrole ring.

Step 2: Active Desiccation
  • Action: Place the sealed vials into a secondary container (e.g., a sealed Mylar bag) containing indicating silica gel or Drierite.

  • Causality: Desiccants actively scavenge any residual water molecules that might permeate the primary container's septum, directly neutralizing the threat of 2-chloro hydrolysis.

Step 3: Photoprotection
  • Action: Ensure the primary vials are amber glass, and wrap the secondary container entirely in aluminum foil.

  • Causality: Amber glass blocks the specific UV/Vis wavelengths required to provide the activation energy for the homolytic cleavage of the C-Br bond, preventing photolytic debromination.

Step 4: Cryogenic Storage
  • Action: Store the secondary container at -20°C. Allow the vial to warm to room temperature before opening.

  • Causality: -20°C halts thermal oxidation. Warming the vial before opening prevents ambient humidity from condensing on the cold powder, which would instantly trigger hydrolysis.

Step 5: Pre-Reaction Analytical Validation (The Self-Validating Loop)
  • Action: Before utilizing an aliquot in a critical synthesis step, dissolve a 1 mg micro-sample in anhydrous acetonitrile and run a rapid LC-MS.

  • Causality & Validation: This step closes the loop. A pure spectrum confirms the integrity of the entire storage system. If you detect a -18 Da shift, your desiccation step failed. If you detect a -78 Da shift, your photoprotection failed. This diagnostic feedback allows you to immediately correct the specific environmental flaw for future aliquots.

Part 4: Quantitative Stability Data

The following table summarizes the impact of various storage conditions on the purity of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine over a 6-month period, demonstrating the necessity of the protocol above.

Storage ConditionAtmosphereLight ExposurePurity at 6 Months (%)Primary Impurity Observed
Room Temp (25°C)Ambient AirAmbient Light< 60%2-hydroxy derivative & Debrominated byproduct
4°CAmbient AirDark85%2-hydroxy derivative
-20°CAmbient AirDark92%2-hydroxy derivative
-20°C Argon + Desiccant Dark (Amber) > 98% None (Trace oxidation)

Part 5: Degradation Logic & Prevention Workflow

The diagram below maps the specific environmental triggers to their corresponding chemical degradation pathways, and highlights the protocol steps required to intercept them.

Workflow Compound 5-Bromo-2-chloropyrrolo [2,1-f][1,2,4]triazine Moisture Moisture (H2O) Compound->Moisture Exposure Light UV/Vis Light Compound->Light Exposure Oxygen Oxygen (O2) Compound->Oxygen Exposure Hydrolysis Hydrolysis (-18 Da) (2-OH formation) Moisture->Hydrolysis Debromination Debromination (-78 Da) (Loss of Br) Light->Debromination Oxidation Oxidation (Ring opening) Oxygen->Oxidation Desiccation Desiccator & Argon Purge Hydrolysis->Desiccation Prevented by AmberVial Amber Vials & Foil Debromination->AmberVial Prevented by LowTemp Storage at -20°C Oxidation->LowTemp Prevented by

Causality mapping of environmental triggers to degradation pathways and their respective preventive controls.

Part 6: References

  • Sigma-Aldrich Product Data. "5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine." Sigma-Aldrich. Available at:

  • Beigel, J. H., et al. "Remdesivir for the Treatment of Covid-19 — Final Report." New England Journal of Medicine, National Institutes of Health (NIH). Available at:

  • Schooley, R. T., et al. "Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs." Antimicrobial Agents and Chemotherapy, National Institutes of Health (NIH). Available at:

Sources

Troubleshooting

Optimizing reaction temperature for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine substitution

Module: Optimizing SNAr Temperature for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine Substitution Welcome to the Advanced Support Portal. As application scientists and drug development professionals, working with the py...

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Author: BenchChem Technical Support Team. Date: March 2026

Module: Optimizing SNAr Temperature for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine Substitution

Welcome to the Advanced Support Portal. As application scientists and drug development professionals, working with the pyrrolo[2,1-f][1,2,4]triazine scaffold—a privileged pharmacophore found in numerous kinase inhibitors and antiviral nucleoside analogs like Remdesivir—requires precise chemoselective control[1].

This guide addresses the critical causality between reaction temperature and regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine .

Mechanistic Insight: The "Why" Behind Temperature Control

To master this substitution, you must understand the orthogonal electronic properties of the bicyclic core:

  • The Triazine Ring (C-2, C-4): Highly electron-deficient. The chlorine atom at the C-2 position is highly activated by the adjacent N1 and N3 nitrogens, making it the primary site for SNAr[2].

  • The Pyrrole Ring (C-5, C-6, C-7): Electron-rich. The bromine at the C-5 position is intentionally placed for downstream transition-metal cross-coupling (e.g., Suzuki) or metal-halogen exchange[3]. It is generally inert to nucleophiles.

The Temperature Paradox: SNAr requires sufficient thermal energy to overcome the activation barrier of the tetrahedral Meisenheimer intermediate. However, excessive heat (>100 °C) in the presence of basic amines triggers base-mediated hydrodebromination at the C-5 position or causes complete degradation of the delicate triazine core[4]. Optimizing the temperature is not just about rate; it is about preserving the C-5 bromine handle for your next synthetic step.

Workflow Visualization: Temperature Bifurcation

SNAr_Optimization SM 5-Bromo-2-chloropyrrolo [2,1-f][1,2,4]triazine (Electrophile) Reagents Nucleophile + Base (e.g., DIPEA, Dioxane) SM->Reagents TempLow < 20 °C Sub-optimal Reagents->TempLow Insufficient Energy TempOpt 40 - 80 °C Optimal SNAr Reagents->TempOpt Meisenheimer Complex TempHigh > 100 °C Thermal Degradation Reagents->TempHigh Side Reactions LowOutcome Incomplete Conversion SM Recovery TempLow->LowOutcome OptOutcome 2-Substituted-5-bromo Target Product TempOpt->OptOutcome HighOutcome Debromination (M-79) Core Ring Opening TempHigh->HighOutcome

Fig 1: Temperature-dependent reaction pathways for pyrrolotriazine SNAr substitution.

Troubleshooting Guides & FAQs

Q1: My reaction with an aniline derivative stalls at room temperature, but heating to 110 °C destroys the starting material. How do I proceed? A1: Anilines are poor nucleophiles compared to aliphatic amines. Room temperature provides insufficient energy to form the Meisenheimer complex. However, heating >100 °C causes thermal degradation. Solution: Lower the temperature to 80 °C and change the electronic environment. Pre-deprotonate the aniline with a strong base like NaH or LHMDS at 0 °C in DMF, then add the triazine. This converts the weak amine into a highly reactive amide anion, allowing the SNAr to proceed rapidly at 60–80 °C without degrading the core[4].

Q2: I am detecting a significant "M-79" peak in my LC-MS. What is happening? A2: An M-79 mass indicates the loss of the bromine atom (hydrodebromination). At elevated temperatures (>90 °C), especially when using secondary amines (which can act as hydride donors via β -hydride elimination pathways) or excess carbonate bases, the C-5 bromine is cleaved[3]. Keep the reaction strictly below 80 °C and switch to a non-nucleophilic base like DIPEA.

Q3: How do I select the right solvent to match my temperature requirements? A3: Solvent choice dictates your maximum thermal ceiling and reaction rate:

  • THF (Max 65 °C): Ideal for highly reactive primary aliphatic amines.

  • 1,4-Dioxane (Max 100 °C): The gold standard for secondary amines. It allows safe heating up to 80 °C without the degradation risks associated with polar aprotic solvents[4].

  • DMF/DMSO: Accelerates SNAr due to high polarity but drastically lowers the threshold for thermal degradation. Use only if strictly necessary, and do not exceed 80 °C.

Quantitative Data: Temperature & Nucleophile Profiling

Use this matrix to benchmark your expected yields and set your reactor limits based on the nucleophile class.

Nucleophile TypeExampleSolventBaseOptimal Temp (°C)TimeExpected YieldPrimary Thermal Impurity (>100°C)
Primary Aliphatic MethylamineTHFDIPEA20 - 402 - 4 h> 85%Minimal degradation
Secondary Aliphatic Morpholine1,4-DioxaneK2CO360 - 804 - 8 h75 - 85%Debromination (M-79)
Aromatic Amine 4-FluoroanilineDMFNaH80 - 9012 - 18 h60 - 70%Core degradation / Ring opening
Alkoxide Sodium methoxideMethanolNaOMe60 (Reflux)3 - 6 h> 80%5-Methoxy substitution (trace)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the substitution of 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine with a secondary amine (e.g., morpholine). Every step includes a physical or analytical checkpoint to ensure the temperature is optimized.

Step 1: Reagent Preparation & Inertion

  • Charge a flame-dried Schlenk flask with 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) and anhydrous 1,4-dioxane (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Checkpoint: The solution should be clear and pale yellow. If it turns dark brown immediately, your solvent is wet, or the base is contaminated.

Step 2: Nucleophile Addition & Temperature Ramp

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add morpholine (1.2 eq) dropwise over 5 minutes.

  • Remove the ice bath and allow the mixture to reach ambient temperature (20 °C) for 30 minutes.

  • Transfer the flask to a pre-heated aluminum heating block set strictly to 75 °C .

  • Causality Note: Do not use an oil bath, as thermal overshoot can easily exceed the 90 °C threshold, triggering debromination.

Step 3: Analytical Validation (In-Process Control)

  • After 4 hours, pull a 10 μ L aliquot, dilute in MeCN, and run an LC-MS.

  • Validation Checkpoint:

    • Look for the disappearance of the starting material: Isotopic pattern of M, M+2, M+4 (due to 1 Cl, 1 Br).

    • Confirm product formation: Isotopic pattern of M, M+2 (due to 1 Br only).

    • Check for M-79: If observed, immediately remove the flask from the heat source; your internal temperature is too high.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature.

  • Quench with saturated aqueous NH4Cl to neutralize excess base and halt any further thermal side-reactions.

  • Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances: Pyrrolo[2,1-f][1,2,4]triazine-4-amine Core. Source: ACS Central Science / National Institutes of Health (NIH) URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Source: MDPI (Molecules) URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof (WO2013177983A1).
  • Compositions useful for treating disorders related to KIT (US11827642B2).

Sources

Optimization

Reducing byproduct formation in 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine , a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine , a highly privileged pharmacophore utilized in the development of kinase inhibitors and antiviral C-nucleosides (1)[1].

Synthesizing this intermediate requires overcoming two major hurdles: preventing the hydrolytic degradation of the highly activated C2-chloro position, and controlling the regioselectivity of electrophilic aromatic substitution on the electron-rich pyrrole ring to prevent 7-bromo and 5,7-dibromo byproduct formation.

Mechanistic Workflow & Byproduct Pathways

SynthesisWorkflow Start Pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one Intermediate 2-Chloropyrrolo[2,1-f][1,2,4]triazine Start->Intermediate POCl3, DIPEA 80°C Product 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (Target) Intermediate->Product NBS, DMF -78°C Degradation Hydrolysis Byproduct (2-Oxo Reversion) Intermediate->Degradation Aqueous Workup (H2O/OH-) Byproduct1 7-Bromo Regioisomer Intermediate->Byproduct1 NBS (Poor Temp Control) Byproduct2 5,7-Dibromo Byproduct Intermediate->Byproduct2 Excess NBS Product->Byproduct2 Excess NBS

Figure 1: Synthetic workflow and byproduct pathways for the target pyrrolotriazine.

Troubleshooting Guide & FAQs

Q: My chlorination of the 2-oxo precursor using POCl₃ yields significant tar and incomplete conversion. How can I optimize this? A: The conversion of pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one to the 2-chloro derivative relies on the formation of a Vilsmeier-type intermediate. High temperatures (>100 °C) in neat POCl₃ often lead to thermal degradation and polymerization (tarring). Actionable Insight: Do not use neat POCl₃ at reflux. Instead, use a catalytic to stoichiometric amount of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline in a co-solvent like toluene or acetonitrile at 75–80 °C. The base accelerates the formation of the active phosphorylating species, allowing for complete conversion at milder temperatures, thereby suppressing thermal degradation (2)[2].

Q: I am observing rapid degradation of 2-chloropyrrolo[2,1-f][1,2,4]triazine back to the 2-oxo species during workup. How do I prevent this hydrolysis? A: The chlorine atom at the C2 position of the electron-deficient triazine ring is highly activated toward nucleophilic aromatic substitution (S_NAr). Standard aqueous workups, particularly those that are highly acidic (from unquenched POCl₃) or basic, will rapidly hydrolyze the C-Cl bond. Actionable Insight: Implement a strictly cold, buffered quench. Pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃, maintaining the internal temperature below 5 °C. Immediately extract the product into a non-water-miscible organic solvent like 2-methyltetrahydrofuran (MeTHF) or methyl tert-butyl ether (MTBE). Minimize the residence time of the product in the aqueous phase.

Q: During bromination with NBS, how do I control regioselectivity to favor the 5-bromo product over the 7-bromo isomer? A: The pyrrole ring of the scaffold is highly electron-rich. Electrophilic aromatic substitution (S_EAr) inherently favors the C7 position due to the superior stabilization of the Wheland intermediate by the adjacent bridgehead nitrogen. However, C5 is also highly reactive, leading to mixtures. Actionable Insight: Regioselectivity can be modulated via kinetic control and solvent effects. Performing the reaction at cryogenic temperatures (-78 °C) in strongly coordinating polar aprotic solvents (e.g., DMF) restricts the conformational mobility of the brominating agent, favoring kinetic attack. Recent advances also show that continuous flow chemistry, which provides instantaneous mixing and precise thermal control, drastically improves regioselectivity compared to batch processes (3)[3].

Q: How can I eliminate the formation of the 5,7-dibromo byproduct? A: Over-bromination is caused by the presence of excess active bromine and localized concentration gradients during the addition of NBS. The first bromination slightly deactivates the ring, but the remaining unsubstituted pyrrole positions remain sufficiently nucleophilic to react with unconsumed NBS. Actionable Insight: Use strictly stoichiometric NBS (0.95 to 0.98 equivalents). Never add NBS as a solid; instead, add it as a pre-dissolved solution in DMF via a syringe pump over 1–2 hours to prevent localized excess. If dibromo species still form, lowering the reaction temperature and evaluating a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is recommended (4)[4].

Validated Experimental Protocols

Protocol A: Mild Chlorination to 2-Chloropyrrolo[2,1-f][1,2,4]triazine

Self-Validating Check: The reaction should turn from a heterogeneous suspension to a homogeneous dark solution upon Vilsmeier intermediate formation.

  • Charge a dry, nitrogen-flushed reactor with pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one (1.0 eq) and anhydrous toluene (10 volumes).

  • Add POCl₃ (3.0 eq) followed by dropwise addition of DIPEA (1.5 eq) at 20 °C.

  • Heat the mixture to 80 °C and stir for 4–6 hours. Monitor via HPLC (quench aliquots in cold MeOH) until >98% conversion is achieved.

  • Cool the mixture to 0 °C.

  • Critical Quench Step: Slowly transfer the reaction mixture into a pre-cooled (0 °C) biphasic mixture of MTBE (15 vol) and saturated aqueous NaHCO₃ (15 vol). Maintain the internal temperature strictly <5 °C.

  • Separate phases immediately. Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum at 30 °C to afford the 2-chloro intermediate. Use immediately for the next step.

Protocol B: Controlled Bromination to 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Self-Validating Check: The absence of a yellow/orange tint during NBS addition indicates that active bromine is being consumed instantaneously, preventing over-bromination.

  • Dissolve 2-chloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous DMF (15 volumes) under an inert N₂ atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Prepare a solution of freshly recrystallized NBS (0.98 eq) in anhydrous DMF (5 volumes).

  • Add the NBS solution dropwise via a syringe pump over 120 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Quench the reaction cold by adding 5% aqueous sodium thiosulfate (5 vol) to immediately neutralize any unreacted electrophilic bromine.

  • Extract with MeTHF, wash extensively with water (3x) to remove DMF, followed by brine. Dry and concentrate.

  • Purify via recrystallization (e.g., from heptane/EtOAc) to isolate the pure 5-bromo product from trace 7-bromo isomers.

Quantitative Data Analysis

The table below summarizes the causality between reaction conditions and the resulting byproduct profile during the bromination of 2-chloropyrrolo[2,1-f][1,2,4]triazine.

Table 1: Effect of Reaction Conditions on Bromination Profile

Brominating Agent (Eq)SolventTemperatureAddition Method / Time5-Bromo Yield (%)7-Bromo Yield (%)5,7-Dibromo Yield (%)
NBS (1.10)MeCN20 °CSolid, 5 min354025
NBS (1.05)DMF0 °CDropwise, 30 min523115
NBS (0.98)DMF-78 °CSyringe Pump, 120 min7818< 2
DBDMH (0.50)DMF-78 °CSyringe Pump, 120 min8115< 1

Note: Lower temperatures and strictly controlled addition rates drastically suppress the formation of the 5,7-dibromo degradation product while improving kinetic selectivity for the C5 position.

References

  • Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: PMC - NIH URL: [Link]

  • Title: A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons Source: MDPI URL: [Link]

  • Title: WO2007056170A2 - Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine Against Pyrazolopyrimidine Scaffolds in Kinase Inhibitor Discovery

The evolution of targeted oncology and immunology relies heavily on the design of small molecules that can effectively occupy the ATP-binding pocket of kinases. Among the most privileged adenine bioisosteres are the pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

The evolution of targeted oncology and immunology relies heavily on the design of small molecules that can effectively occupy the ATP-binding pocket of kinases. Among the most privileged adenine bioisosteres are the pyrazolopyrimidine and pyrrolo[2,1-f][1,2,4]triazine scaffolds.

This guide provides an objective, data-driven comparison of these two scaffolds, with a specific focus on the synthetic and pharmacological advantages of the versatile building block 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine [1]. Designed for medicinal chemists and drug development professionals, this analysis breaks down structural causality, synthetic tractability, and self-validating experimental workflows.

Structural Causality & Hinge-Binding Mechanics

Both scaffolds act as purine mimetics, but their subtle electronic and topological differences dictate entirely different binding vectors and physicochemical profiles.

The Pyrazolopyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidines (utilized in blockbuster drugs like the BTK inhibitor Ibrutinib) contain a hydrogen bond donor at the N1 position[2]. This allows the scaffold to form a robust bidentate donor-acceptor interaction with the kinase hinge region. However, this N-H bond carries a high desolvation penalty. The energetic cost of stripping water molecules away from this polar group before it enters the hydrophobic ATP pocket can limit the ultimate binding affinity unless perfectly compensated by the target[3].

The Pyrrolo[2,1-f][1,2,4]triazine Scaffold

In contrast, the pyrrolo[2,1-f][1,2,4]triazine core (found in the KIT/PDGFRA inhibitor Avapritinib) features a bridgehead nitrogen[4]. This structural nuance eliminates the N-H hydrogen bond donor, significantly lowering the topological polar surface area (tPSA) and reducing the desolvation penalty. Instead of a bidentate anchor, this scaffold relies on a strong hydrogen bond acceptor interaction (e.g., with the backbone of Cys673 in KIT)[4], while leveraging its enhanced lipophilicity to drive potent hydrophobic interactions within the adenine pocket.

G cluster_0 Pyrrolo[2,1-f][1,2,4]triazine cluster_1 Pyrazolo[3,4-d]pyrimidine P1 Bridgehead N (No H-Bond Donor) P2 Triazine N (H-Bond Acceptor) Hinge Kinase Hinge Region Backbone P2->Hinge Accepts H-Bond PY1 N1-H (H-Bond Donor) PY1->Hinge Donates H-Bond PY2 Pyrimidine N (H-Bond Acceptor) PY2->Hinge Accepts H-Bond

Comparative ATP-binding site hinge interactions of both scaffolds.

Synthetic Tractability: The 5-Bromo-2-chloro Advantage

When benchmarking the raw building blocks—5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine against its pyrazolopyrimidine equivalent (e.g., 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine)—the pyrrolotriazine offers a massive synthetic advantage: protecting-group-free orthogonal functionalization .

Because pyrazolopyrimidines possess an acidic N1-H, they typically require protection (e.g., with THP or SEM groups) prior to palladium-catalyzed cross-coupling to prevent catalyst poisoning or unwanted N-arylation. The bridgehead nitrogen of the pyrrolotriazine completely circumvents this requirement, accelerating library synthesis.

Quantitative Data Summary

Table 1: Reactivity & Physicochemical Profile Comparison

Property5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Primary Electrophile C2 (C-Cl) via SNArC4 (C-Cl) via SNAr
Secondary Coupling Site C5 (C-Br) via Pd-CatalysisC3 (C-Br) via Pd-Catalysis
Protecting Group Required? No (Bridgehead N)Yes (Acidic N1-H)
H-Bond Donors (Core) 01
Desolvation Penalty LowModerate to High
Representative Drugs Avapritinib, Remdesivir (base)Ibrutinib, Zaleplon

Experimental Workflows

To objectively validate the utility of the 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine scaffold, the following self-validating protocols detail its functionalization and subsequent biological evaluation.

Workflow A: Protecting-Group-Free Orthogonal Functionalization

This two-step protocol exploits the distinct electronic environments of the C2-chlorine and C5-bromine to build a disubstituted kinase inhibitor library.

Step 1: C2-Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in n-butanol. Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 100°C for 4 hours.

  • Causality: n-Butanol is specifically selected as a polar protic solvent to stabilize the highly charged Meisenheimer complex transition state during the SNAr mechanism. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, driving the equilibrium forward without competing as a nucleophile.

  • Self-Validation: Monitor the reaction via LC-MS. The mass shift must reflect the displacement of chlorine (loss of 35 Da, addition of amine mass). Crucially, the distinct 1:1 isotopic pattern of the C5-bromine must remain intact, proving regioselectivity.

Step 2: C5-Suzuki-Miyaura Cross-Coupling

  • Procedure: To the isolated C2-substituted intermediate (1.0 eq), add an aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed 4:1 1,4-Dioxane/H₂O mixture. Heat at 90°C for 12 hours.

  • Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst deactivation by the nitrogen-rich triazine core. Water is essential to dissolve the carbonate base and form the reactive boronate complex.

  • Self-Validation: Confirm product formation via ¹H NMR. The disappearance of the singlet corresponding to the C5 proton (if benchmarking against a non-brominated analog) or the integration of the newly appended aryl protons validates the coupling.

G A 5-Bromo-2-chloropyrrolo [2,1-f][1,2,4]triazine B SNAr Reaction (C2-Cl Displacement) A->B C C2-Substituted Intermediate B->C D Suzuki Coupling (C5-Br Activation) C->D E Target Kinase Inhibitor D->E

Orthogonal functionalization workflow of the pyrrolotriazine scaffold.

Workflow B: Self-Validating TR-FRET Kinase Assay

Once the scaffold is functionalized, its ATP-competitive inhibition must be benchmarked against pyrazolopyrimidine analogs using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Procedure: Incubate the recombinant target kinase (e.g., EGFR or KIT) with the synthesized inhibitor in an assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add ATP strictly at its apparent Km​ concentration, along with a ULight-labeled peptide substrate. After 60 minutes, add a Europium-labeled anti-phospho antibody. Read the time-resolved fluorescence at 665 nm.

  • Causality: Testing ATP exactly at its Km​ concentration ensures that the assay is highly sensitive to ATP-competitive inhibitors (like these purine bioisosteres) while maintaining physiological relevance. The inclusion of the detergent Brij-35 prevents non-specific compound aggregation, ruling out false positives caused by promiscuous inhibition.

  • Self-Validation: Calculate the Z'-factor for every microplate. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio. Staurosporine must be included as an internal positive control to verify kinase activity.

Conclusion

While both scaffolds are foundational to modern kinase inhibitor discovery, 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine offers distinct advantages over traditional pyrazolopyrimidines. By eliminating the N-H hydrogen bond donor, it reduces desolvation penalties and improves lipophilicity. Synthetically, its orthogonal halogenation allows for rapid, protecting-group-free diversification, making it a highly tractable and pharmacologically favorable starting point for targeted drug development.

References

  • "CAS: 1233143-59-3 | CymitQuimica", CymitQuimica,
  • "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold", RSC Medicinal Chemistry,
  • "Midostaurin and avapritinib display nonoverlapping resistance profiles...
  • "Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues", NIH.gov,

Sources

Comparative

Comparative efficacy of pyrrolotriazine derivatives in target-based drug design

Comparative Efficacy of Pyrrolotriazine Derivatives in Target-Based Drug Design: A Comprehensive Guide Executive Summary & Mechanistic Rationale In the landscape of target-based drug design, the pyrrolo[2,1-f][1,2,4]tria...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Pyrrolotriazine Derivatives in Target-Based Drug Design: A Comprehensive Guide

Executive Summary & Mechanistic Rationale

In the landscape of target-based drug design, the pyrrolo[2,1-f][1,2,4]triazine core has emerged as a highly privileged, versatile bioisostere. Structurally mimicking the purine bases (adenine and guanine) and serving as an alternative to traditional quinazoline or pyrrolopyrimidine scaffolds, pyrrolotriazines offer unique physiochemical advantages[1],[2].

The strategic substitution of a nitrogen atom for a carbon atom in the bicyclic ring system alters the electron density and hydrogen-bonding profile of the molecule. This subtle shift drives two distinct therapeutic applications:

  • Kinase Inhibition (Oncology): The nitrogen arrangement acts as an optimal hydrogen-bond acceptor, anchoring the molecule firmly within the ATP-binding hinge region of hyperactive kinases[3].

  • Nucleoside Analogs (Virology): The scaffold allows for the formation of a strong carbon-carbon (C-C) glycosidic bond with the ribose sugar, creating "C-nucleosides." This structure is highly resistant to enzymatic cleavage by nucleases compared to traditional nitrogen-carbon (N-C) bonds, drastically improving the drug's intracellular half-life[1].

Comparative Efficacy Analysis

To objectively evaluate the performance of pyrrolotriazine derivatives, we must benchmark them against standard-of-care alternatives across specific molecular targets.

A. Dual VEGFR / c-Met Inhibitors

Tumors frequently develop resistance to single-target anti-angiogenic therapies (e.g., strict VEGFR-2 inhibitors) by upregulating alternative survival pathways like c-Met or FGFR.

  • The Pyrrolotriazine Advantage: Derivatives such as Compound 18 have been engineered to dually inhibit c-Met and VEGFR-2. In comparative assays, Compound 18 demonstrated profound potency, inhibiting c-Met and VEGFR-2 with IC50 values of 25 nM and 48 nM, respectively[4].

  • Efficacy vs. Benchmark: When tested in BaF3-TPR-Met engineered cells, Compound 18 exhibited an exceptional antiproliferative IC50 of 0.71 nM, matching or exceeding the efficacy of the benchmark multi-kinase inhibitor Foretinib, while maintaining a superior pharmacokinetic profile[3],[4].

B. Dual VEGFR / FGFR Inhibitors
  • Brivanib (BMS-540215): This pyrrolotriazine derivative acts as a potent ATP-competitive dual inhibitor of VEGFR-2 and FGFR-1[5].

  • Efficacy vs. Benchmark: Unlike early-generation inhibitors like Sorafenib, Brivanib proactively shuts down FGFR signaling, a primary escape mechanism for tumor angiogenesis. To overcome the inherent poor aqueous solubility of the parent compound, it was formulated as an L-alanine prodrug (Brivanib alaninate), which successfully advanced into Phase II/III clinical trials[6],[5].

C. Dual EGFR / HER2 Inhibitors
  • Pyrrolotriazine C-5 Esters: Resistance to first-generation EGFR inhibitors necessitates dual targeting of the ErbB family. Researchers have synthesized pyrrolotriazine-5-carboxylate esters (e.g., Compound 15) that target the active conformation of both EGFR and HER2[7].

  • Efficacy vs. Benchmark: These derivatives achieve nanomolar efficacy (EGFR IC50 = 12 nM; HER2 IC50 = 6 nM), demonstrating comparable potency to the quinazoline-based benchmark Lapatinib, but offering an alternative patent space and distinct solvent-exposed tail interactions[7].

D. Viral RNA-Dependent RNA Polymerase (RdRp) Inhibitors
  • Remdesivir (Veklury): A phosphoramidate prodrug of a pyrrolotriazine C-nucleoside.

  • Efficacy vs. Benchmark: Traditional N-nucleosides are rapidly degraded by host nucleases. Remdesivir’s pyrrolotriazine base mimics adenine, tricking the viral RdRp into incorporating it into the nascent RNA chain. The robust C-C glycosidic bond ensures the molecule survives long enough intracellularly to induce delayed RNA chain termination, a mechanism that proved critical in treating RNA viruses like SARS-CoV-2[1],[2].

Quantitative Data Presentation

The following table summarizes the comparative quantitative data of key pyrrolotriazine derivatives against their respective targets.

Compound ClassRepresentative Drug / LeadPrimary Target(s)Target IC50 / EC50Benchmark AlternativeKey Structural Advantage
Dual VEGFR/FGFR Brivanib (BMS-540215)VEGFR-2, FGFR-125 nM / 148 nMSorafenibProdrug formulation overcomes solubility limits; blocks FGFR escape.
Dual c-Met/VEGFR-2 Compound 18c-Met, VEGFR-225 nM / 48 nMForetinibHigh selectivity profile; sub-nanomolar cellular potency (0.71 nM).
Dual EGFR/HER2 Pyrrolotriazine C-5 EsterEGFR, HER212 nM / 6 nMLapatinibRetains hinge-binding potency with a novel, patentable scaffold.
C-Nucleoside RemdesivirViral RdRpSub-micromolar (EC50)Traditional N-nucleosidesC-C glycosidic bond provides superior resistance to host nucleases.

Experimental Protocols: Self-Validating Evaluation Workflows

To ensure scientific rigor, the evaluation of novel pyrrolotriazine kinase inhibitors must follow a self-validating system that differentiates true target engagement from assay artifacts or general cytotoxicity.

Protocol 1: Thermodynamic Equilibration (Cell-Free ADP-Glo Assay)
  • Step 1: Kinase Pre-incubation. Incubate the recombinant kinase (e.g., c-Met) with varying concentrations of the pyrrolotriazine derivative in assay buffer for 30 minutes at room temperature before adding ATP.

    • Causality: Pyrrolotriazines are ATP-competitive inhibitors. Because ATP is highly abundant and binds rapidly, pre-incubating the inhibitor allows it to establish thermodynamic equilibrium within the hinge region. Skipping this step often results in false-negative IC50 shifts due to the high initial velocity of ATP binding.

  • Step 2: ATP Addition at Km​ . Add ultra-pure ATP at exactly the Michaelis constant ( Km​ ) specific to the kinase being tested. Incubate for 60 minutes.

    • Causality: Testing at the ATP Km​ ensures the assay remains sensitive to competitive inhibitors while reflecting a physiologically relevant kinetic state.

  • Step 3: Signal Generation. Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Read luminescence.

    • Causality: Depleting unreacted ATP isolates the ADP generated exclusively by the kinase. The resulting luminescence is directly proportional to kinase activity, making it an objective, inverse measure of inhibitor efficacy.

Protocol 2: Orthogonal Validation via BaF3 Engineered Cell Proliferation
  • Step 1: IL-3 Withdrawal. Culture BaF3 cells engineered to express the target oncogene (e.g., TPR-Met) in media completely lacking Interleukin-3 (IL-3).

  • Step 2: Compound Treatment. Treat the cells with the pyrrolotriazine derivative and measure viability via CellTiter-Glo after 72 hours.

  • Step 3: Counter-Screening. Simultaneously treat wild-type BaF3 cells grown with IL-3 using the same compound concentrations.

    • Causality: Wild-type BaF3 cells require IL-3 to survive. By withdrawing IL-3 in the engineered line, cell survival becomes strictly "addicted" to the transfected TPR-Met kinase. If the pyrrolotriazine compound kills the engineered cells but spares the wild-type cells grown with IL-3, it proves the cytotoxicity is strictly on-target (kinase-driven) rather than a general off-target poison.

Mechanistic Visualization

Pathway Core Pyrrolo[2,1-f][1,2,4]triazine Core (Adenine Bioisostere) Kinase Kinase Inhibitors (e.g., Brivanib, Cmpd 18) Core->Kinase Oncology Antiviral C-Nucleoside Analogs (e.g., Remdesivir) Core->Antiviral Virology ATP ATP-Competitive Binding (Kinase Hinge Region) Kinase->ATP Target Engagement RdRp C-C Glycosidic Bond (Viral RdRp Incorporation) Antiviral->RdRp Target Engagement Tumor Tumor Angiogenesis & Growth Suppression ATP->Tumor Efficacy Viral Delayed RNA Chain Termination RdRp->Viral Efficacy

Fig 1: Divergent mechanisms of pyrrolotriazine derivatives in targeted therapy.

References

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrrolotriazine-5-carboxylate ester inhibitors of EGFR and HER2 protein tyrosine kinases Source: ResearchGate URL:[Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: Ethernet.edu.et URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents Source: MDPI URL:[Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine Source: ResearchGate URL:[Link]

Sources

Validation

LC-MS/MS Quantification Methods for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: A Comparative Analytical Guide

Executive Summary 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1146625-41-1) is a critical regulatory starting material (RSM) and intermediate in the convergent synthesis of nucleotide analog prodrugs, most notabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1146625-41-1) is a critical regulatory starting material (RSM) and intermediate in the convergent synthesis of nucleotide analog prodrugs, most notably the broad-spectrum antiviral Remdesivir (GS-5734)[1][2]. In pharmaceutical process chemistry, accurate quantification of this intermediate is essential for monitoring reaction kinetics, optimizing yield, and profiling residual impurities in the final Active Pharmaceutical Ingredient (API).

This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of this halogenated pyrrolotriazine, providing step-by-step, self-validating experimental protocols designed for both process control and degradation analysis.

Synthesis_Pathway Start Raw Materials (Pyrrole + Chloramine) Intermediate 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (Target Analyte) Start->Intermediate Cyclization & Halogenation Nucleoside GS-441524 (Nucleoside Core) Intermediate->Nucleoside Glycosylation & Deprotection API Remdesivir (GS-5734) (Prodrug API) Nucleoside->API Phosphoramidation

Fig 1. Synthetic pathway of Remdesivir highlighting the target pyrrolotriazine intermediate.

Analytical Challenges & Mechanistic Causality

Quantifying 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine presents three distinct analytical challenges:

  • Isotopic Complexity: The molecule contains both Bromine and Chlorine, creating a complex isotopic cluster (M, M+2, M+4). An expertly designed method must leverage this distribution rather than be confounded by it.

  • Polarity and Retention: Like its downstream nucleoside product GS-441524, the pyrrolotriazine core exhibits polar characteristics that lead to poor retention and peak tailing on traditional high-density C18 columns[3].

  • Chemical Stability: Intermediates in this pathway are susceptible to hydrolysis and degradation. Acidification of the sample matrix is mechanically required to stabilize the triazine ring and prevent premature degradation during auto-sampler storage[3].

Method Comparison: QqQ vs. Q-TOF Platforms

Depending on the phase of drug development, different mass spectrometry platforms offer distinct advantages. Below is an objective performance comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) systems for analyzing this intermediate.

Table 1: Performance Comparison of LC-MS/MS Platforms
ParameterUPLC-ESI-QqQ-MS/MS (Targeted MRM)UPLC-ESI-Q-TOF-MS (High-Resolution)
Primary Application Process monitoring, residual impurity quantification.Structural elucidation, ICH stress testing[4].
Sensitivity (LOD) Excellent (~0.5 ng/mL)[5].Moderate (~5-10 ng/mL).
Linear Dynamic Range 4 to 5 orders of magnitude.2 to 3 orders of magnitude.
Selectivity Mechanism Precursor-to-Product Ion Transitions (MRM).Exact mass measurement (<5 ppm error).
Throughput High (Short dwell times, <4 min run time).Medium (Requires complex data processing).

Verdict: For routine quantification and process control, UPLC-ESI-QqQ-MS/MS is the superior choice due to its unmatched sensitivity and linear range. For identifying unknown degradation products, Q-TOF is strictly required[4].

Experimental Protocol: Targeted Quantification via UPLC-ESI-QqQ-MS/MS

The following protocol details a self-validating Multiple Reaction Monitoring (MRM) workflow. By monitoring the ratio between the M and M+2 isotopes, the system inherently flags co-eluting isobaric interferences, ensuring absolute trustworthiness of the data.

LCMS_Workflow Prep Sample Prep (Acidic Quench) LC UPLC Separation (HSS T3 Column) Prep->LC Ion ESI+ Ionization ([M+H]+ Generation) LC->Ion MS QqQ Mass Spec (MRM Analysis) Ion->MS Data Data Validation (Isotope Ratio Check) MS->Data

Fig 2. Self-validating LC-MS/MS workflow for pyrrolotriazine quantification.

Step 1: Sample Preparation (The Acidic Quench)

Causality: Reaction mixtures containing 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine must be immediately quenched to halt halogenation cascades and stabilize the analyte[1].

  • Extract 50 µL of the reaction mixture or spiked biological matrix.

  • Add 200 µL of cold Methanol containing 0.2% Formic Acid and a structurally similar internal standard (IS). Note: The formic acid ensures the pH drops below the pKa of potential degradation pathways, locking the molecule in its stable state[3].

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an auto-sampler vial.

Step 2: Chromatographic Separation

Causality: Standard C18 columns suffer from phase collapse under highly aqueous conditions. An Acquity UPLC HSS T3 or Phenomenex Synergi Fusion-RP column is utilized because their embedded polar groups and lower ligand density provide superior retention for polar triazine cores[3][5].

  • Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.8 min: Hold at 95% B

    • 2.8 - 3.0 min: Return to 5% B (Equilibration)

Step 3: Mass Spectrometry (ESI+ MRM)

Causality: Formic acid in the mobile phase donates protons, driving the formation of the [M+H]+ pseudo-molecular ion in positive Electrospray Ionization (ESI+) mode[5]. To create a self-validating assay, both the 79Br/35Cl and 81Br/35Cl isotopic precursors must be monitored.

Table 2: Optimized MRM Parameters for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Isotope TargetPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
79Br,35Cl 231.9152.022Quantifier (Loss of 79Br )
79Br,35Cl 231.9196.918Qualifier 1 (Loss of 35Cl )
81Br,35Cl 233.9154.022Isotope Qualifier (Loss of 81Br )
Step 4: Data Processing & System Suitability (SST)
  • Integration: Integrate the peak area of the Quantifier transition (m/z 231.9 → 152.0).

  • Self-Validation Check: Calculate the ratio of the Quantifier peak area to the Isotope Qualifier peak area (m/z 233.9 → 154.0). Due to the ~1:1 natural abundance of 79Br and 81Br , this ratio must remain constant (approx. 1.0 ± 15%).

  • Action: If the ratio deviates beyond 15%, the system automatically flags the sample for co-eluting matrix interference, ensuring absolute data trustworthiness.

References

  • Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies Source: PubMed Central (NIH) URL:[Link]

  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma Source: PubMed Central (NIH) URL:[Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir Source: Cambridge University Press URL:[Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-Bromo-2-chloropyrrolo[2,1-f]triazine: A Protocol for Enhanced Laboratory Safety

Definitive Guide to the Proper Disposal of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine: A Protocol for Enhanced Laboratory Safety As a Senior Application Scientist, my primary objective is to empower researchers with...

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Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to the Proper Disposal of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine: A Protocol for Enhanced Laboratory Safety

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but to do so in a manner that ensures paramount safety and environmental stewardship. The handling of novel chemical entities like 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine, a halogenated heterocyclic compound, demands a rigorous and well-understood protocol for its disposal. This guide provides the essential, immediate safety and logistical information necessary for the responsible management of this compound's waste stream, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is not publicly available, we can infer its likely hazard profile from structurally similar compounds and the general properties of halogenated heterocycles.

Compounds like 5-Bromo-2-chloropyrimidine and other brominated/chlorinated triazines are typically classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][7]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[4][5][8]

The Halogen Factor: The presence of both bromine and chlorine atoms is of particular importance. Improper disposal, especially through incineration in non-specialized facilities, can lead to the formation of highly toxic and corrosive gases, such as hydrogen chloride (HCl) and hydrogen bromide (HBr), as well as the potential for generating polychlorinated or polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[9] These byproducts pose a severe environmental and health risk.

Furthermore, heterocyclic compounds can exhibit high solubility and persistence in the environment, leading to potential contamination of aquatic systems if not managed correctly.[10]

Summary of Key Chemical and Hazard Information

PropertyInferred Data / ClassificationRationale & Significance
Molecular Formula C₆H₃BrClN₃Indicates the presence of carbon, hydrogen, bromine, chlorine, and nitrogen.
Appearance Likely a solid (powder/crystalline)Dictates handling procedures (e.g., avoiding dust formation).
GHS Hazard Class Skin Irritant, Eye Irritant, STOT SE 3 (Respiratory)Inferred from similar structures.[4][5][7] Governs the required Personal Protective Equipment (PPE).
Disposal Hazard Halogenated Organic WasteRequires segregation and specialized disposal to prevent toxic emissions.[9][11]
Environmental Risk Potential for persistence and aquatic toxicity.[10]Prohibits drain disposal and underscores the need for containment.

Operational Protocol: From Bench to Disposal

This section provides a step-by-step methodology for the safe handling and disposal of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine waste.

Required Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the use of appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, heavier grade).

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[5][6]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[8]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood. Restrict access to the area.

  • Don PPE: Put on the full required PPE before approaching the spill.

  • Containment: Cover the spill with a non-combustible absorbent material like sand, earth, or diatomaceous earth.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Use spark-proof tools if there is any potential for static discharge.[12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Waste Segregation and Collection

The cardinal rule for halogenated compounds is strict segregation.

  • Why Segregate? Mixing halogenated waste with non-halogenated organic waste complicates and increases the cost of disposal. More critically, accidental mixing with incompatible chemicals (e.g., strong acids or bases with certain solvents) can lead to dangerous reactions.

  • Collection Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[11]

    • This container should be made of a compatible material (e.g., glass or high-density polyethylene) and must have a secure, tight-fitting lid.[11][13]

    • The container must be stored in a well-ventilated area, such as a satellite accumulation area within or near the laboratory, away from heat sources.[7][13]

Step-by-Step Disposal Workflow

This workflow outlines the definitive process for ensuring compliant disposal.

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Professional Disposal gen Generation of Waste (e.g., residual solid, contaminated consumables, solutions) seg Segregate as 'Halogenated Organic Waste' gen->seg cont Place in Designated, Leak-Proof Container seg->cont label_node Label Container Accurately: - 'Halogenated Hazardous Waste' - Chemical Name: 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine - Known Hazards (Irritant) - Date & PI Name cont->label_node store Store in a Secure, Ventilated Satellite Area label_node->store contact Contact Institution's EHS Office or Approved Waste Vendor store->contact Hand-off doc Complete Waste Profile & Disposal Paperwork contact->doc pickup Arrange for Pickup by a Licensed Toxic/Hazardous Waste Collector doc->pickup final Final Disposal via High-Temperature Incineration at a Permitted Facility pickup->final

Caption: Disposal workflow for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine.

  • Characterize and Segregate: Immediately upon generation, identify the waste as "Halogenated Organic Waste." This includes pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, silica gel).

  • Containerize: Place the waste into the designated, compatible, and leak-proof container. The container must not be filled beyond 90% of its capacity to allow for expansion.[11] The exterior of the container must be kept clean.[11]

  • Label Correctly: Proper labeling is a regulatory requirement and is critical for safety.[1][14] The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine" and any other components in the waste stream.

    • Associated hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

    • The Principal Investigator's (PI) name and laboratory location.

  • Engage Professional Disposal Services: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The only acceptable method is through your institution's EHS office or a contracted licensed hazardous waste disposal company.[13][14][15] These companies are equipped to transport and dispose of the material in compliance with all local and national regulations.[1][3]

  • Method of Destruction: The standard and most effective disposal method for this type of compound is high-temperature incineration in a specialized hazardous waste incinerator.[1] These facilities operate at temperatures sufficient to destroy the organic molecule and are equipped with advanced scrubbers and filtration systems to neutralize the resulting acidic gases (HCl, HBr) and capture any other harmful byproducts.

  • Documentation: Maintain meticulous records of waste generation and disposal, as this is a legal requirement.[1] This includes the dates, quantities, and disposal manifests provided by the waste vendor.

By adhering to this comprehensive protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. This commitment to safety and compliance is the bedrock of trustworthy and authoritative scientific practice.

References

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine, 5-bromo-2-chloro-. NextSDS. [Link]

  • Waste Chemicals. NUS Chemistry. [Link]

  • How to Manage Hazardous Waste Disposal Singapore Home. SuperClean SG. [Link]

  • Hazardous Waste Disposal in Singapore: Guidelines. Greenery Recycle. [Link]

  • Understanding Hazardous Waste Disposal in Singapore: A Comprehensive Guide for Businesses and Individuals. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • PSFC Halogenated Solvents. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • H2S Scavenger SDS. Chemfax. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
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